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  • Product: 4-(Tetrahydro-furan-2-yl)-butan-2-ol
  • CAS: 4527-76-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Tetrahydro-furan-2-yl)-butan-2-ol (CAS: 4527-76-8)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Tetrahydro-furan-2-yl)-butan-2-ol, with the CAS number 4527-76-8, is a bifunctional organic molecule that is gaining interest in the fields...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tetrahydro-furan-2-yl)-butan-2-ol, with the CAS number 4527-76-8, is a bifunctional organic molecule that is gaining interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a saturated five-membered tetrahydrofuran ring and a secondary alcohol, provides a versatile scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(Tetrahydro-furan-2-yl)-butan-2-ol are summarized in the table below.[1]

PropertyValueSource
CAS Number 4527-76-8PubChem[1]
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
IUPAC Name 4-(oxolan-2-yl)butan-2-olPubChem[1]
Synonyms 4-(2-Tetrahydrofuryl)-2-butanol, 2-(3-Hydroxybutyl)tetrahydrofuranPubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Miscible with water and common organic solvents (predicted)
XLogP3 1.1PubChem[1]

Synthesis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol

The synthesis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol can be achieved through a multi-step process commencing with the readily available starting materials furan and methyl vinyl ketone. The overall synthetic strategy involves a Friedel-Crafts-type alkylation to form a furan-containing ketone, followed by a comprehensive reduction of both the furan ring and the ketone functionality.

Synthetic Workflow Diagram

Synthesis_Workflow furan Furan step1 Friedel-Crafts Alkylation (p-toluenesulfonic acid) furan->step1 mvk Methyl Vinyl Ketone mvk->step1 intermediate1 4-(Furan-2-yl)butan-2-one step1->intermediate1 step2 Catalytic Hydrogenation (Ru/C, H₂) intermediate1->step2 intermediate2 4-(Tetrahydrofuran-2-yl)butan-2-one step2->intermediate2 step3 Ketone Reduction (NaBH₄, Methanol) intermediate2->step3 product 4-(Tetrahydrofuran-2-yl)-butan-2-ol step3->product

Caption: Synthetic pathway for 4-(Tetrahydro-furan-2-yl)-butan-2-ol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(Furan-2-yl)butan-2-one

This initial step involves the acid-catalyzed reaction of furan with methyl vinyl ketone.

  • Materials: Furan (excess), methyl vinyl ketone, p-toluenesulfonic acid (catalytic amount).

  • Procedure:

    • To a refluxing solution of furan, add a catalytic amount of p-toluenesulfonic acid.

    • Slowly add methyl vinyl ketone dropwise to the reaction mixture over a period of 2 hours.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 16 hours.

    • Remove the excess furan by distillation.

    • Purify the residue by vacuum distillation to obtain 4-(2-furyl)butan-2-one.

Step 2: Synthesis of 4-(Tetrahydrofuran-2-yl)butan-2-one

This step involves the catalytic hydrogenation of the furan ring of 4-(furan-2-yl)butan-2-one.

  • Materials: 4-(Furan-2-yl)butan-2-one, 5% Ruthenium on activated carbon (Ru/C), Cyclohexane (solvent), Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure autoclave, dissolve 4-(furan-2-yl)butan-2-one in cyclohexane.

    • Add 5% Ru/C catalyst to the solution.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the autoclave with hydrogen to approximately 1500 Torr.

    • Heat the reaction mixture to 100°C and stir for 2 hours.

    • After cooling to room temperature, carefully vent the autoclave and filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield 4-(tetrahydrofuran-2-yl)butan-2-one.

Step 3: Synthesis of 4-(Tetrahydrofuran-2-yl)-butan-2-ol

The final step is the reduction of the ketone to a secondary alcohol using sodium borohydride.[2]

  • Materials: 4-(Tetrahydrofuran-2-yl)butan-2-one, Sodium borohydride (NaBH₄), Methanol (solvent).

  • Procedure:

    • Dissolve 4-(tetrahydrofuran-2-yl)butan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 4-(tetrahydrofuran-2-yl)-butan-2-ol.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

Analytical_Workflow sample Synthesized Product tlc TLC (Reaction Monitoring & Purity) sample->tlc gcms GC-MS (Purity & Molecular Weight) sample->gcms nmr NMR (¹H & ¹³C) (Structural Elucidation) sample->nmr ftir FTIR (Functional Group ID) sample->ftir data Characterization Data tlc->data gcms->data nmr->data ftir->data

Caption: Analytical workflow for the characterization of 4-(Tetrahydro-furan-2-yl)-butan-2-ol.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydrofuran ring and the butanol side chain. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), signals for the methyl group adjacent to the hydroxyl group, and complex multiplets for the methylene and methine protons of the tetrahydrofuran ring.[3]

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (around 60-70 ppm), while the carbons of the tetrahydrofuran ring will appear in the typical range for aliphatic ethers.[4]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for assessing the purity and confirming the molecular weight of the compound.[5] The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the side chain.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the hydroxyl group (a broad O-H stretch around 3300-3500 cm⁻¹) and the C-O stretching vibrations of the ether and alcohol functionalities (in the 1050-1150 cm⁻¹ region).[6]

Applications in Drug Discovery and Development

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[7] The combination of the tetrahydrofuran ring and a functionalized side chain in 4-(tetrahydro-furan-2-yl)-butan-2-ol makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

One notable area of interest is its potential as an intermediate in the synthesis of anti-plaque agents. For instance, the oral anti-plaque agent Delmopinol, (±)-3-(4-propylheptyl)-4-morpholineethanol hydrochloride, possesses a morpholine core with an ethanol side chain.[8][9] While not a direct precursor, the structural similarities between 4-(tetrahydro-furan-2-yl)-butan-2-ol and the side chain of Delmopinol suggest its potential utility in the synthesis of analogs or related compounds with similar surface-active and biofilm-disrupting properties.[10][11] The tetrahydrofuran group can act as a bioisostere for other cyclic ethers or be modified to introduce desirable pharmacokinetic properties.

Safety and Handling

Based on GHS classification, 4-(Tetrahydro-furan-2-yl)-butan-2-ol is considered toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Tetrahydro-furan-2-yl)-butan-2-ol is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed and practical synthesis protocol, and a robust analytical workflow for its characterization. Its structural features make it an attractive building block for the development of novel therapeutic agents, and further exploration of its applications is warranted.

References

  • PubChem. 4-(Tetrahydro-furan-2-yl)-butan-2-ol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • LookChem. 4-tetrahydrofuran-2-yl-butan-2-ol. [Link]

  • CAS. U.S. National Patent Classifications Used by CAS. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Rundegren, J., Arnebrant, T., & Simonsson, T. (2020). Delmopinol – adsorption to and absorption through the oral mucosa. Acta Odontologica Scandinavica, 78(8), 561-566. [Link]

  • Lange, J. P., et al. (2020). Furfural to 1,4-Butanediol/Tetrahydrofuran - A Detailed Catalyst and Process Design. ChemSusChem, 13(21), 5782-5803. [Link]

  • Contreras-Duarte, C. I., et al. (2024). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Catalysts, 14(8), 643. [Link]

  • ResearchGate. Delmopinol – adsorption to and absorption through the oral mucosa. [Link]

  • Molbase. THF application areas and uses. [Link]

  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol. [Link]

  • ResearchGate. GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two recycles. [Link]

  • Google Patents.
  • Taylor & Francis Online. Delmopinol – adsorption to and absorption through the oral mucosa. [Link]

  • NIST. Tetrahydrofuran. [Link]

  • ResearchGate. Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. [Link]

  • CAS. Derwent Patents Citation Reference Manual. [Link]

  • ACS Publications. Efficient Single and Dual Iridium-Catalyzed Stereoselective Hydrogenations to Access trans-Butane-1,2,4-triols. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Patsnap. What is the mechanism of Delmopinol Hydrochloride?. [Link]

  • U.S. Court of Appeals for the Federal Circuit. PFIZER INC. v. TEVA PHARMACEUTICALS USA. [Link]

  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Analytice. Laboratory Analysis of Tetrahydrofuran (THF). [Link]

  • Journal of Pharmaceutical Negative Results. Delmopinol – An antiplaque agent. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

  • ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]

  • Justia Patents. Patents Assigned to Envirolite Products, Inc. [Link]

  • Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • Journal of Pharmacy and Pharmacognosy Research. Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. [Link]

  • The University of Oklahoma. Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Google Patents.
  • Green Chemistry. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. [Link]

  • Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

Sources

Exploratory

Structural and Functional Profiling of C8H16O2 Alcohols: Nomenclature, Synonyms, and Applications in Drug Development

Executive Summary The molecular formula C8H16O2 represents a diverse chemical space. With an Index of Hydrogen Deficiency (IHD) of 1, this formula dictates the presence of either one double bond or one ring structure. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C8H16O2 represents a diverse chemical space. With an Index of Hydrogen Deficiency (IHD) of 1, this formula dictates the presence of either one double bond or one ring structure. While this formula is frequently associated with saturated carboxylic acids (such as octanoic acid or the anti-convulsant drug valproic acid[1]) and esters (like ethyl hexanoate[2]), constraining the functional group to an alcohol shifts the focus to cyclic diols and aliphatic hydroxyketones.

For researchers and drug development professionals, the most critical "C8H16O2 alcohols" are 1,4-Cyclohexanedimethanol (1,4-CHDM) and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) . These cyclic diols serve as foundational monomers in the synthesis of biocompatible polymers, specialized medical-grade plastics, and acid-sensitive polyketal nanocarriers for targeted drug delivery.

Chemical Space and IUPAC Nomenclature

Understanding the precise nomenclature of C8H16O2 alcohols is essential for regulatory compliance and API sourcing. Below is the authoritative mapping of the most prominent C8H16O2 alcohols utilized in pharmaceutical and chemical research.

Table 1: IUPAC Nomenclature and Common Synonyms
CompoundIUPAC NameCommon Synonyms / IdentifiersStructural Class
1,4-CHDM [4-(hydroxymethyl)cyclohexyl]methanol[3]1,4-Cyclohexanedimethanol; Cyclohexane-1,4-diyldimethanol[3]Cyclic Diol
CBDO 2,2,4,4-tetramethylcyclobutane-1,3-diol[4]2,2,4,4-Tetramethyl-1,3-cyclobutanediol; TMCBD; CIS-2,2,4,4-tetramethyl-1,3-cyclobutanediol[4]Cyclic Diol
2-Hydroxyoctan-3-one (2S)-2-hydroxyoctan-3-one[5]3-Octanone, 2-hydroxy-; 2S-Hydroxyoctan-3-one[5]Aliphatic Hydroxyketone

Quantitative Data: Physicochemical Profiling

The physicochemical properties of these alcohols dictate their behavior in biological systems and their reactivity during polymerization.

Table 2: Key Physicochemical Properties
CompoundMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond AcceptorsTopological Polar Surface Area (Ų)
1,4-CHDM 144.21[3]0.6[3]2240.5[3]
CBDO 144.21[4]1.22240.5
2-Hydroxyoctan-3-one 144.21[5]1.6[5]1237.3[5]

Mechanistic Role in Drug Delivery Systems

In advanced therapeutics, 1,4-CHDM is extensively utilized to synthesize polyketal copolymers. Polyketals are highly valued in drug delivery because their ketal linkages are stable at physiological pH (7.4) but undergo rapid, predictable hydrolysis in the acidic environments of endosomes or macrophages (pH 5.0).

The Causality of Monomer Selection: 1,4-CHDM is specifically chosen over linear aliphatic diols because its cyclohexane ring provides optimal steric bulk and hydrophobicity. If a smaller diol were used, the resulting polyketal would hydrolyze prematurely in the bloodstream, leading to off-target API toxicity. Conversely, if a highly hydrophobic aromatic diol were used, the polymer would not degrade fast enough within the endosome to achieve a therapeutic intracellular concentration. 1,4-CHDM strikes the perfect thermodynamic balance for triggered release.

PolyketalDegradation A CHDM-Polyketal Nanoparticle B Macrophage Endocytosis A->B Cellular Uptake C Endosome (pH 5.0) B->C Acidification D Ketal Hydrolysis C->D Acidic Trigger E 1,4-CHDM (C8H16O2) D->E F API Release D->F

Caption: Mechanism of acid-triggered drug release from 1,4-CHDM-derived polyketal nanoparticles.

Experimental Protocol: Synthesis of 1,4-CHDM-Based Polyketals

To ensure scientific integrity and reproducibility, the following step-growth polymerization protocol incorporates a self-validating feedback loop to guarantee the successful formulation of the polyketal vehicle.

Step 1: Monomer Preparation and Dehydration
  • Action: Combine 1,4-CHDM (1.0 eq) and 2,2-dimethoxypropane (1.5 eq) in a flame-dried round-bottom flask.

  • Causality: Excess 2,2-dimethoxypropane is strictly required to drive the step-growth polymerization forward by offsetting the loss of volatile intermediates during the reaction.

Step 2: Catalytic Polymerization
  • Action: Add p-toluenesulfonic acid (p-TSA, 0.01 eq) as a catalyst. Heat the reaction to 100°C under a continuous nitrogen sweep.

  • Causality: p-TSA protonates the methoxy groups of 2,2-dimethoxypropane, facilitating a nucleophilic attack by the primary hydroxyl groups of the C8H16O2 alcohol (1,4-CHDM).

Step 3: Self-Validating In-Process Check (NMR)
  • Action: After 2 hours, extract a 50 µL aliquot, dissolve it in CDCl3, and perform ^1H-NMR spectroscopy.

  • Validation Logic: Monitor the disappearance of the methoxy protons at ~3.2 ppm. If the integration of the methoxy peak is >5% relative to the cyclohexane backbone protons, the reaction is incomplete.

  • Corrective Measure: If incomplete, apply a vacuum (150 Torr) to distill off the methanol byproduct. Removing methanol forces the equilibrium toward the high-molecular-weight polyketal product.

Step 4: Precipitation and Recovery
  • Action: Once validated by NMR, cool the mixture and precipitate the polymer dropwise into cold, triethylamine-basified methanol.

  • Causality: Basified methanol neutralizes the p-TSA catalyst instantly. Failing to neutralize the acid will result in the premature degradation of the newly formed polyketal backbone during storage.

ExperimentalWorkflow Step1 Monomer Preparation 1,4-CHDM & 2,2-Dimethoxypropane Step2 Step-Growth Polymerization (p-TSA catalyst, 100°C) Step1->Step2 Step3 In-Process NMR Validation Check for Methoxy Peak Disappearance Step2->Step3 Step4 Methanol Distillation (Drive Equilibrium) Step3->Step4 Methoxy > 5% Step5 Polymer Precipitation & GPC (Target Mw > 10 kDa) Step3->Step5 Methoxy < 5% Step4->Step2 Continue Reaction

Caption: Self-validating experimental workflow for synthesizing CHDM-based drug delivery polymers.

References

  • Title: 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- - precisionFDA Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

  • Title: 3-Octanone, 2-hydroxy-, (2S)- | C8H16O2 | CID 158645 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Valproic Acid | C8H16O2 | CID 3121 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Resolution of 4-(Tetrahydrofuran-2-yl)butan-2-ol Stereoisomers

Strategic Overview & Rationale The 4-(tetrahydrofuran-2-yl)butan-2-ol motif is a critical structural building block in the synthesis of complex macrocyclic lactones, annonaceous acetogenins, and various pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The 4-(tetrahydrofuran-2-yl)butan-2-ol motif is a critical structural building block in the synthesis of complex macrocyclic lactones, annonaceous acetogenins, and various pharmaceutical intermediates. Because the molecule possesses two distinct stereocenters—one on the tetrahydrofuran (THF) ring and one on the aliphatic chain—its synthesis yields four possible stereoisomers.

Direct asymmetric hydrogenation of furfural-acetone adducts typically yields racemic mixtures at the furan-derived stereocenter[1]. To bypass the notoriously poor enantioselectivity associated with the heterogeneous hydrogenation of heteroaromatic rings, this protocol employs a "chiral-center-first" strategy. By utilizing an Asymmetric Transfer Hydrogenation (ATH) on the acyclic ketone intermediate, we establish the C2 stereocenter with >98% enantiomeric excess (ee)[2]. Subsequent high-pressure hydrogenation of the furan ring yields a diastereomeric mixture (due to the distance between the existing chiral center and the ring), which is then resolved via preparative HPLC. This approach leverages the valorization of biomass-derived platform chemicals into high-value chiral intermediates[3].

G SM Furfural + Acetone (Starting Materials) Aldol Aldol Condensation & Selective Reduction (NaOH, H2O then Pd/C, H2) SM->Aldol Ketone 4-(Furan-2-yl)butan-2-one (Prochiral Intermediate) Aldol->Ketone ATH Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] Ketone->ATH ChiralAlc (R)-4-(Furan-2-yl)butan-2-ol (>98% ee) ATH->ChiralAlc FuranRed Furan Ring Hydrogenation (Rh/Al2O3, H2, 80 bar) ChiralAlc->FuranRed DiaMix Diastereomeric Mixture (2R,2'R) & (2S,2'R) FuranRed->DiaMix Res Preparative HPLC Resolution (Chiralpak IC) DiaMix->Res Prod1 (2R, 2'R)-4-(THF-2-yl)butan-2-ol Res->Prod1 Prod2 (2S, 2'R)-4-(THF-2-yl)butan-2-ol Res->Prod2

Workflow for the asymmetric synthesis and diastereomeric resolution of 4-(THF-2-yl)butan-2-ol.

Mechanistic Causality & Catalyst Selection

  • Formic Acid/Triethylamine in ATH: We utilize the Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN] catalyst with an azeotropic mixture of HCO₂H/Et₃N rather than isopropanol. Causality: The dehydrogenation of formic acid produces CO₂ gas, which bubbles out of the reaction matrix. This renders the hydride transfer thermodynamically irreversible, driving the reaction to >99% conversion while maintaining exquisite enantiofacial discrimination[2].

  • Rh/Al₂O₃ for Furan Saturation: While NiPd or standard Pd/C catalysts are often used for total hydrogenation[4], they frequently trigger hydrodeoxygenation (ring-opening) of the furan ring at the elevated temperatures required for saturation. Causality: Rhodium supported on alumina (Rh/Al₂O₃) operates via a pure inner-sphere coordination mechanism that is highly selective for π-bond saturation without cleaving the labile allylic/ethereal C-O bonds of the furan ring.

Experimental Protocols (Self-Validating Workflows)

Phase 1: Synthesis of Prochiral 4-(Furan-2-yl)butan-2-one
  • Aldol Condensation: Charge a 1 L jacketed reactor with furfural (500 mmol), acetone (2.5 mol, 5 equiv.), and water (200 mL). Cool to 5 °C. Dropwise add 10% aq. NaOH (50 mL) over 30 minutes. Stir for 4 hours at room temperature. Neutralize with 1M HCl, extract with EtOAc, and concentrate to yield (E)-4-(furan-2-yl)but-3-en-2-one.

  • Selective Alkene Reduction: Dissolve the crude enone in methanol (300 mL). Add 5% Pd/C (2 mol%). Pressurize with H₂ (1 atm) and stir at 25 °C for 3 hours. Filter through Celite and concentrate.

  • Self-Validation (IPC 1): Analyze via GC-FID. The enone peak must be <1% relative to the saturated ketone. UV-Vis can also be used; the disappearance of the conjugated enone absorbance at ~285 nm confirms selective C=C reduction without furan saturation[1].

Phase 2: Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve 4-(furan-2-yl)butan-2-one (100 mmol) in anhydrous DMF (50 mL).

  • Reaction: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) followed by the slow addition of a 5:2 HCO₂H/Et₃N azeotropic mixture (120 mmol). Stir at 40 °C for 16 hours.

  • Workup: Quench with water (100 mL), extract with MTBE (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield (R)-4-(furan-2-yl)butan-2-ol.

  • Self-Validation (IPC 2): Perform Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5). The ee must be >98%. If a lower ee is observed, it indicates catalyst poisoning (likely O₂ ingress) or thermal degradation. Do not proceed to Phase 3 unless ee >98%.

Phase 3: Furan Ring Hydrogenation
  • Setup: Transfer the enantiopure (R)-4-(furan-2-yl)butan-2-ol (80 mmol) to a 300 mL stainless steel Parr autoclave. Dissolve in methanol (100 mL) and add 5% Rh/Al₂O₃ (5 mol%).

  • Hydrogenation: Purge the vessel 3× with N₂, then 3× with H₂. Pressurize to 80 bar H₂ and heat to 60 °C. Maintain vigorous stirring (1000 rpm) for 12 hours.

  • Recovery: Cool to room temperature, vent H₂ safely, filter the catalyst through a 0.22 µm PTFE membrane, and evaporate the solvent.

  • Self-Validation (IPC 3): ¹H NMR (400 MHz, CDCl₃). Confirm the complete disappearance of furan aromatic protons (δ 6.0–7.4 ppm) and the emergence of complex multiplets corresponding to the THF ring (δ 1.5–3.9 ppm).

Phase 4: Diastereomeric Resolution
  • Chromatography: The resulting product is a ~1:1 mixture of (2R, 2'R) and (2S, 2'R) diastereomers. Resolve the mixture using Preparative HPLC.

  • Conditions: Column: Chiralpak IC (250 × 20 mm); Mobile Phase: Hexane/EtOH (90:10); Flow rate: 15 mL/min; Detection: Refractive Index (RI) detector (since the saturated THF lacks a strong UV chromophore).

  • Self-Validation (IPC 4): Re-inject collected fractions on an analytical Chiralpak IC column. Target purity is >99% de for each isolated stereoisomer.

Quantitative Data Summary

The following table summarizes the expected performance metrics across the multi-step synthesis, establishing a benchmark for process validation.

Reaction StepCatalyst / ReagentConversion (%)Isolated Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
1. Aldol + Alkene Reduction NaOH / 5% Pd/C>9985N/AN/A
2. Asymmetric Transfer Hydrog. Ru-TsDPEN>9992>98% (R)N/A
3. Furan Ring Hydrogenation 5% Rh/Al₂O₃>9588>98% (Retention)~1:1 (syn:anti)
4. Diastereomeric Resolution Chiralpak ICN/A42 (per isomer)>99%>99:1

References

  • Selective Catalysis for Room-Temperature Hydrogenation of Biomass-Derived Compounds over Supported NiPd Catalysts in Water. ACS Sustainable Chemistry & Engineering. 4

  • Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Catalysis (PMC). 1

  • Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Organic Letters. 2

  • Catalytic asymmetric transformation of platform chemicals derived from lignocellulosic biomass. RSC Publishing. 3

Sources

Application

Purification of 4-(Tetrahydro-furan-2-yl)-butan-2-ol by column chromatography

An Application Note and Protocol for the Purification of 4-(Tetrahydro-furan-2-yl)-butan-2-ol by Flash Column Chromatography Abstract This document provides a comprehensive guide for the purification of 4-(Tetrahydro-fur...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 4-(Tetrahydro-furan-2-yl)-butan-2-ol by Flash Column Chromatography

Abstract

This document provides a comprehensive guide for the purification of 4-(Tetrahydro-furan-2-yl)-butan-2-ol, a polar molecule featuring a secondary alcohol and a tetrahydrofuran ether moiety. Given its polarity, normal-phase flash column chromatography is presented as the optimal method for achieving high purity on a laboratory scale. This guide details the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the execution of the flash column separation and final product analysis. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on explaining the scientific rationale behind each procedural step to ensure robust and reproducible results.

Introduction and Scientific Rationale

4-(Tetrahydro-furan-2-yl)-butan-2-ol is a bifunctional organic compound whose utility in chemical synthesis, particularly as an intermediate in pharmaceutical and material sciences, necessitates high standards of purity.[1][2] Its structure, containing both a hydroxyl group (a hydrogen bond donor and acceptor) and an ether linkage (a hydrogen bond acceptor), defines it as a polar compound.[3][4] The presence of these functional groups dictates its chromatographic behavior, making it an ideal candidate for purification via normal-phase chromatography.

Flash column chromatography is a medium-pressure liquid chromatography technique that is significantly faster and more efficient than traditional gravity-fed column chromatography.[5][6] It utilizes a positive pressure from a pump or compressed gas to drive the mobile phase through the stationary phase, leading to sharper bands and better separation in a fraction of the time.[5] This method is the cornerstone of modern synthetic chemistry for the purification of reaction mixtures ranging from milligrams to several grams.[6]

The principle of separation in this context relies on the competition between the analyte and the mobile phase for adsorption sites on the polar stationary phase (silica gel).[7][8] Less polar impurities in the crude mixture will have a weaker affinity for the silica gel and will be eluted quickly by a non-polar mobile phase. 4-(Tetrahydro-furan-2-yl)-butan-2-ol, being more polar, will adsorb more strongly to the stationary phase. A more polar mobile phase is required to displace and elute the target compound from the column, thereby separating it from impurities of different polarities.[9]

Compound Properties

A clear understanding of the target molecule's properties is fundamental to designing a successful purification strategy.

PropertyValueSource
IUPAC Name 4-(oxolan-2-yl)butan-2-olPubChem[3]
Molecular Formula C₈H₁₆O₂PubChem[3]
Molecular Weight 144.21 g/mol PubChem[3]
Structure Contains a secondary alcohol and a THF ringPubChem[3]
Polarity Polar, due to hydroxyl and ether functional groupsInferred
XLogP3 1.1PubChem[3]

Pre-Purification: Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that effectively predicts the separation that will be achieved on a flash column.[10] The goal is to identify a mobile phase composition that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it is well-separated from all impurities.[10][11]

TLC Protocol
  • Plate Preparation : Use standard silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate.

  • Sample Preparation : Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate to create an approximately 1% solution.[12]

  • Spotting : Using a capillary tube, carefully spot the prepared sample onto the origin line. Keep the spot as small as possible to maximize separation efficiency.[13] Allow the solvent to fully evaporate.

  • Developing the Plate :

    • Prepare a small amount of a test solvent system. Given the polarity of 4-(Tetrahydro-furan-2-yl)-butan-2-ol, a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate) is a logical starting point.[14][15]

    • Suggested Starting Solvent Systems:

      • 80:20 Hexanes:Ethyl Acetate (v/v)

      • 70:30 Hexanes:Ethyl Acetate (v/v)

      • 50:50 Hexanes:Ethyl Acetate (v/v)

    • Pour a small amount (0.5 cm depth) of the chosen solvent system into a developing chamber. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[12] Cover the chamber to maintain a saturated atmosphere.

  • Elution and Marking : Allow the solvent to travel up the plate via capillary action. When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[16]

  • Visualization :

    • UV Light : If impurities are UV-active, they will appear as dark spots under a UV lamp (254 nm).

    • Chemical Staining : Since alcohols and ethers are often not UV-active, a chemical stain is necessary. Immerse the dried plate in a p-Anisaldehyde or Potassium Permanganate (KMnO₄) staining solution, then gently heat with a heat gun until spots appear. Alcohols typically yield distinct colors with these stains.

  • Rf Calculation and Optimization :

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[15]

    • Analyze the separation. If the target spot's Rf is too high (>0.5), the solvent system is too polar. Decrease the proportion of ethyl acetate. If the Rf is too low (<0.15), increase the polarity by adding more ethyl acetate. Continue testing solvent systems until the target compound has an Rf of 0.2-0.4 and is baseline-separated from other spots.

Application Protocol: Flash Column Chromatography

This protocol outlines the purification of 4-(Tetrahydro-furan-2-yl)-butan-2-ol using the flash chromatography technique.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Packing Column Packing TLC->Packing Loading Sample Loading (Dry Loading) Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis (TLC) Collection->Analysis Pooling Combine Pure Fractions Analysis->Pooling Isolation Solvent Removal (Rotovap) Pooling->Isolation Purity Final Purity Check (NMR, GC-MS) Isolation->Purity

Caption: Workflow for chromatographic purification.

Materials and Equipment
  • Glass chromatography column with stopcock

  • Silica gel (flash grade, 40-63 µm particle size)

  • Sand (washed and dried)

  • Crude 4-(Tetrahydro-furan-2-yl)-butan-2-ol

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane

  • Celite or a small amount of silica gel (for dry loading)

  • Collection vessels (test tubes or flasks)

  • Pressurized air or nitrogen source with regulator, or a flash chromatography system pump

  • Rotary evaporator

Step-by-Step Methodology

1. Column Preparation (Slurry Packing)

  • Rationale : Slurry packing creates a homogenous, well-packed stationary phase, which is critical for preventing channeling and ensuring optimal separation.[17]

  • Procedure :

    • Determine the amount of silica gel required. For a moderately difficult separation, a silica-to-crude-compound weight ratio of 40:1 to 60:1 is recommended.[11][17]

    • Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.[11]

    • In a separate beaker, create a slurry by mixing the calculated amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).[17]

    • Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

    • Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[17]

    • Drain the solvent until it is just level with the top layer of sand. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended)

  • Rationale : 4-(Tetrahydro-furan-2-yl)-butan-2-ol is a polar compound. Dissolving it in a strong solvent for direct application can lead to band broadening. Dry loading involves pre-adsorbing the compound onto a solid support, resulting in a much sharper starting band and superior resolution.[17]

  • Procedure :

    • Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane.

    • Add Celite or a small amount of silica gel (approx. 2-3 times the weight of the crude material) to the solution.

    • Thoroughly mix and concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection

  • Rationale : Gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities. It ensures that less polar impurities elute first, followed by the target compound, and finally any highly polar baseline impurities.[11]

  • Procedure :

    • Carefully fill the column with the initial, low-polarity mobile phase (determined from TLC).

    • Apply pressure to the top of the column (5-15 psi) to begin the "flash" elution process. Maintain a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (a general rule is to collect fractions equal to about one-quarter of the silica gel volume).[11]

    • Gradually increase the polarity of the mobile phase. For example, start with 10% Ethyl Acetate in Hexanes, and after several column volumes, increase to 15%, then 20%, and so on, based on the TLC results.

    • Collect 20-50 fractions, or until the desired product has fully eluted.

4. Fraction Analysis and Product Isolation

  • Rationale : TLC is used to analyze the collected fractions to identify which ones contain the pure product.

  • Procedure :

    • Spot every few fractions onto a TLC plate. On the same plate, spot the starting crude material and a reference spot of the pure compound (if available).

    • Develop and visualize the TLC plate as described in Section 2.

    • Identify the fractions that contain only the spot corresponding to 4-(Tetrahydro-furan-2-yl)-butan-2-ol.

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Principle of Separation Diagram

G cluster_column Silica Gel Surface (Stationary Phase) p1 p2 p3 p4 p5 Silica MobilePhase Mobile Phase (e.g., Hexanes/EtOAc) Flows Past Impurity Less Polar Impurity (Weak Interaction) MobilePhase->Impurity Analyte Target Analyte (Strong Interaction) MobilePhase->Analyte Impurity->Silica:f0 Elutes Fast Analyte->Silica:f4 Elutes Slow

Caption: Adsorption principle on a polar stationary phase.

Troubleshooting

IssuePossible CauseSolution
Poor Separation / Overlapping Spots Incorrect solvent system.Re-optimize the mobile phase using TLC. A shallower polarity gradient during elution may be required.
Column was overloaded.Reduce the amount of sample relative to the silica gel (increase the ratio to >100:1 for difficult separations).[5][17]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate). For very polar compounds, a small amount of methanol (1-5%) can be added to the mobile phase.[14]
Cracked or Channeled Column Bed Improper packing (e.g., packed dry or too quickly).Repack the column using the wet slurry method, ensuring even settling.
Streaking on TLC / Broad Bands on Column Sample is too concentrated or acidic/basic.Load a more dilute sample. If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[17]

References

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024). Chrom Tech. [Link]

  • 4-(Tetrahydro-furan-2-yl)-butan-2-ol - PubChem. National Center for Biotechnology Information. [Link]

  • Flash Chromatography Explained | KNAUER Santai SepaFlash. (2025). KNAUER. [Link]

  • Flash Column Chromatography Guide - Membrane Solutions. Membrane Solutions. [Link]

  • Flash Chromatography | OpenOChem Learn. OpenOChem. [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Flash Chromatography: Principles & Applications - Phenomenex. (2025). Phenomenex. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol - PubChem. National Center for Biotechnology Information. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Waters Corporation. [Link]

  • 4-(tetrahydro-furan-2-yl)-butan-2-ol - PubChemLite. PubChemLite. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020). Interchim. [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020). Chemistry Hall. [Link]

  • Chromatography - Columbia University. Columbia University. [Link]

  • Separation and Purification with a Liquid Stationary Phase - MDPI. (2017). MDPI. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]

  • Column Chromatography Guide | Phenomenex. (2025). Phenomenex. [Link]

  • 5. Thin Layer Chromatography. University of Missouri–St. Louis. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2025). LCGC International. [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

Sources

Method

Recrystallization methods for 4-(Tetrahydro-furan-2-yl)-butan-2-ol derivatives

Application Notes & Protocols Topic: Advanced Recrystallization Methods for 4-(Tetrahydro-furan-2-yl)-butan-2-ol Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Advanced Recrystallization Methods for 4-(Tetrahydro-furan-2-yl)-butan-2-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview and actionable protocols for the purification of 4-(Tetrahydro-furan-2-yl)-butan-2-ol and its derivatives through recrystallization. These compounds, featuring a chiral secondary alcohol and a tetrahydrofuran moiety, present unique purification challenges, including a propensity for oiling out and complex solubility profiles. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern successful crystallization. We will explore a systematic approach to solvent selection, present detailed protocols for single-solvent, mixed-solvent, and vapor diffusion techniques, and provide a comprehensive troubleshooting guide. The objective is to empower researchers to develop robust, validated, and scalable purification strategies for this important class of chemical intermediates.

Foundational Principles: Beyond "Soluble Hot, Insoluble Cold"

Recrystallization is a powerful purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent system will dissolve the target compound completely at an elevated temperature but only sparingly at a lower temperature.[1][2] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).

The process is governed by several key mechanisms:

  • Dissolution & Supersaturation: Initially, the crude solid is dissolved in a minimum amount of a near-boiling solvent to create a saturated solution.[3] Using the absolute minimum is critical; excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[3][4]

  • Nucleation: As the saturated solution cools, the solubility of the target compound decreases, leading to a state of supersaturation. This thermodynamic instability is relieved by the formation of initial crystal nuclei—small, ordered aggregates of molecules.

  • Crystal Growth: Once nuclei are formed, further molecules from the solution deposit onto the existing crystal lattice. The success of purification hinges on this step. Slow, controlled cooling is paramount because it allows molecules of the desired compound to selectively integrate into the growing crystal lattice, excluding structurally dissimilar impurity molecules.[4] Rapid cooling can trap impurities within the crystal structure, compromising purity.

The Unique Challenge of 4-(Tetrahydro-furan-2-yl)-butan-2-ol Derivatives

The molecular structure of this family of compounds—containing a hydrogen-bond-donating alcohol, a polar ether (THF ring), and a nonpolar alkyl chain—imparts an intermediate and often ambiguous polarity. This presents specific challenges:

  • Complex Solubility: The molecule's amphiphilic nature means it may be partially soluble in a wide range of solvents, making it difficult to find a single solvent that provides the ideal sharp solubility differential between hot and cold conditions.

  • "Oiling Out": These derivatives, particularly if impure or possessing a low melting point, may separate from the solution as a liquid oil rather than a solid crystal.[5] This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is often an amorphous mixture of the compound and impurities, and it rarely crystallizes effectively upon further cooling.

  • Chirality: The presence of at least two stereocenters (at C2 of the butanol chain and C2 of the THF ring) means that diastereomeric mixtures are common. While recrystallization can sometimes be used to separate diastereomers, it also means that the physical properties (solubility, melting point) can vary significantly depending on the stereochemical purity of the starting material.

A Systematic Workflow for Solvent System Selection

A trial-and-error approach to solvent selection is inefficient. A systematic screening process, starting with small quantities of crude material (~50-100 mg), is the most effective strategy.[1]

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Crude Material (~50 mg in test tube) add_solvent Add potential solvent (0.5 mL) at RT start->add_solvent shake Agitate Vigorously add_solvent->shake check_rt_sol Soluble at RT? shake->check_rt_sol heat Heat to Boiling check_rt_sol->heat No try_mixed Result: Candidate for Mixed-Solvent System check_rt_sol->try_mixed Yes (Use as 'Good' Solvent) check_hot_sol Soluble at Boiling? heat->check_hot_sol cool Cool Slowly to RT, then in Ice Bath check_hot_sol->cool Yes bad_solvent Result: Poor Solvent (Discard) check_hot_sol->bad_solvent No (Insoluble) check_xtal Crystals Form? cool->check_xtal check_xtal->bad_solvent No (Poor Recovery) good_solvent Result: Good Candidate for Single-Solvent Method check_xtal->good_solvent Yes

Caption: Workflow for selecting a recrystallization solvent system.

Table 1: Candidate Solvents for Screening

The following table organizes potential solvents by polarity, providing a logical starting point for screening.

Polarity IndexSolventBoiling Point (°C)Rationale & Comments
Very Low Hexanes / Heptane69 / 98Likely to be a poor solvent ("anti-solvent"). Good for precipitating the compound from a more polar solution.
Low Toluene111May work for less polar derivatives. High boiling point can sometimes lead to oiling out.[6]
Medium Diethyl Ether35Low boiling point can make it difficult to maintain a hot saturated solution. Often used as the more polar component in a nonpolar pair (e.g., with hexanes).
Medium Ethyl Acetate77A versatile solvent that often provides a good balance of polarity for dissolving at heat. Frequently paired with hexanes.
Medium-High Acetone56A strong, polar aprotic solvent. Its high solubility for many organics often relegates it to use as the "good" solvent in a mixed pair with water or hexanes.
High (Protic) Isopropanol / Ethanol82 / 78The alcohol functional group makes these excellent candidates. They can hydrogen bond with the solute. Often form effective mixed-solvent systems with water.[7]
Very High Water100The compound is unlikely to be soluble in water alone, but water is an excellent anti-solvent when paired with ethanol, isopropanol, or acetone.[7]

Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents.[6]

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent dropwise from a pipette until the solid just dissolves. It is crucial to use the minimum amount of boiling solvent required.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring boiling solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Transfer the crystals to a watch glass for final drying in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Anti-solvent) Recrystallization

This method is used when no single solvent is ideal. A "good" solvent, in which the compound is soluble, is paired with a "poor" or "anti-solvent," in which it is insoluble.[7] (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent, as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 4-7 from Protocol 1. For washing the crystals (Step 6), use a pre-chilled mixture of the two solvents in the approximate ratio that induced crystallization.

Protocol 3: Vapor Diffusion for High-Purity Crystals

This method is ideal for generating high-quality single crystals suitable for X-ray crystallography, especially for chiral compounds or when only small amounts of material are available.[8][9]

  • Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount (0.5 mL) of a relatively volatile "good" solvent (e.g., acetone, dichloromethane) in a small, open vial.

  • Setup: Place this small vial inside a larger beaker or jar that contains a 2-3 cm layer of a volatile "anti-solvent" (e.g., hexane, pentane). The level of the anti-solvent must be below the top of the inner vial.

  • Incubation: Seal the outer container tightly with a cap or parafilm. The more volatile anti-solvent will slowly diffuse into the compound's solution, gradually reducing its solubility and promoting the slow growth of very high-quality crystals.

  • Monitoring: Leave the setup undisturbed in a vibration-free location for several days to weeks, monitoring periodically for crystal growth.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used. [5]Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.
The solution is not sufficiently supersaturated.Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous successful batch.
Compound "oils out" The boiling point of the solvent is higher than the melting point of the solute.[5]Re-heat the solution to redissolve the oil. Add a small amount more of the "good" solvent to lower the saturation temperature and try cooling again, very slowly.[4] If the problem persists, choose a solvent with a lower boiling point.
Very low yield Too much solvent was used initially.[4]If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.
The crystals were washed with solvent that was not ice-cold, or too much wash solvent was used.Always use a minimal amount of ice-cold solvent for washing.[3]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are adequately pre-heated. Dilute the solution with a small amount of extra hot solvent before filtering.
Crystals are colored Colored impurities are present.Add a very small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal can adsorb the desired product, reducing yield, so use sparingly.[4]

Purity Assessment and Validation

A successful recrystallization must be validated.

  • Melting Point Analysis: A pure compound should exhibit a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Compare the experimental value to literature values if available.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified sample should ideally show a single spot, while the crude material may show multiple spots.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): NMR spectroscopy is a powerful tool to confirm the structure and assess the purity of the final product. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. For chiral derivatives, specific NMR techniques using chiral shift reagents or derivatization (e.g., Mosher esters) can be used to determine enantiomeric or diastereomeric purity.[8]

References

  • Organic Syntheses Procedure. Purification of Tetrahydrofuran. Available at: [Link]

  • Davy McKee (Stockton) Ltd (1990). Process for the purification of tetrahydrofuran. Google Patents. US4919765A.
  • Mitsubishi Chemical Corporation (2015). Method for purifying tetrahydrofuran compound. WO/2015/194568. Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • BASF Aktiengesellschaft (1980). Purification of tetrahydrofuran. Google Patents. US4233228A.
  • Patle, D. S., & Jana, A. K. (2014). Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Pilot plant studies. ResearchGate. Available at: [Link]

  • Unknown. COMMON SOLVENTS FOR CRYSTALLIZATION. PDF. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Unknown. Recrystallization method. PDF. Available at: [Link]

  • University of Massachusetts Boston, Department of Chemistry. Mixed Solvent Recrystallization. PDF. Available at: [Link]

  • LibreTexts Chemistry (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • University of Calgary, Department of Chemistry. Recrystallization. Available at: [Link]

  • LibreTexts Chemistry (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Fraser-Reid, B., & Vite, G. D. (1988). Toward preparative resolution of chiral alcohols by an organic chemical method. Journal of the American Chemical Society, 110(24), 8156–8158. Available at: [Link]

  • Dumesic, J. A., et al. (2012). Method to produce, recover and convert furan derivatives from aqueous solutions using alkylphenol extraction. Google Patents. WO2012162001A1.
  • LookChem. 4-tetrahydrofuran-2-yl-butan-2-ol. Available at: [Link]

  • PubChem. 4-(tetrahydro-furan-2-yl)-butan-2-ol. Available at: [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Available at: [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Defense Technical Information Center (DTIC). (2014). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • Fujiwara, T., et al. (1998). Formation of Tetrahydrofuran Derivatives and Acetonylation of Alkenes Using Carbon Radicals Derived from Manganese(III) Oxidation of Diketene. The Journal of Organic Chemistry, 63(16), 5424–5433. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol

Introduction 4-(Tetrahydro-furan-2-yl)-butan-2-ol is a key intermediate and potential impurity in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Tetrahydro-furan-2-yl)-butan-2-ol is a key intermediate and potential impurity in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a substituted tetrahydrofuran ring and a secondary alcohol, presents unique analytical challenges. Accurate and precise quantification of this analyte is critical for process optimization, quality control, and regulatory compliance. This document provides a comprehensive guide to the analytical techniques for the quantification of 4-(Tetrahydro-furan-2-yl)-butan-2-ol, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Physicochemical Properties of 4-(Tetrahydro-furan-2-yl)-butan-2-ol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[4]
Molecular Weight144.21 g/mol [4]
Boiling PointEstimated to be higher than tetrahydrofuran (66 °C) due to the butanol side chain and higher molecular weight.N/A
SolubilityExpected to be soluble in a wide range of organic solvents and moderately soluble in water.N/A

The presence of both a polar alcohol group and a moderately non-polar tetrahydrofuran ring suggests that either reversed-phase liquid chromatography or gas chromatography could be suitable analytical techniques.

Analytical Strategy: A Multi-faceted Approach

Given the potential for 4-(Tetrahydro-furan-2-yl)-butan-2-ol to be present in diverse matrices, from reaction mixtures to final drug products, a versatile analytical strategy is required. This application note details three validated methods:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and cost-effective method for routine quantification, particularly for purity assessments where high sensitivity is not the primary requirement.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, making it ideal for impurity profiling and trace-level quantification. It also provides structural confirmation of the analyte.

  • High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS): A powerful technique for non-volatile or thermally labile matrices, providing orthogonal verification of GC methods.

The selection of the appropriate technique will depend on the specific application, the required sensitivity, and the complexity of the sample matrix.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

GC-FID is a widely used technique for the analysis of volatile and semi-volatile compounds. The analyte is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The eluting compounds are then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, thus allowing for quantification. The choice of a mid-polar stationary phase is critical to achieve good peak shape and resolution for the moderately polar analyte.

Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in appropriate solvent (e.g., Methanol, Isopropanol) Sample->Dissolution InternalStd Spike with Internal Standard (e.g., 1-Octanol) Dissolution->InternalStd Filtration Filter through 0.45 µm syringe filter InternalStd->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Inject into GC-FID GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution InternalStd Spike with deuterated Internal Standard (if available) Dissolution->InternalStd Filtration Filter through 0.45 µm syringe filter InternalStd->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Inject into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis Integration Peak Integration MassAnalysis->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification of Analyte Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV and/or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Sources

Method

Application Note: A Robust HPLC Strategy for the Analysis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol Reaction Mixtures

Abstract This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol, a key intermediate in various synthetic pathways. The analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol, a key intermediate in various synthetic pathways. The analysis of reaction mixtures presents a significant challenge due to the presence of starting materials, byproducts, and multiple stereoisomers. This note details a two-part analytical strategy: Part I establishes a robust reversed-phase HPLC (RP-HPLC) method using a universal detector for achiral purity assessment and impurity profiling. Part II outlines a systematic approach to developing a chiral HPLC method for the critical separation and quantification of the four possible stereoisomers. The protocols are designed to be self-validating, with explanations grounded in chromatographic theory to empower researchers to adapt these methods to their specific reaction conditions.

Introduction

4-(Tetrahydro-furan-2-yl)-butan-2-ol is a bifunctional molecule featuring both a hydroxyl group and a tetrahydrofuran ether moiety.[1][2] Its structure contains two chiral centers, giving rise to four potential stereoisomers (two pairs of enantiomers). The stereochemical purity of such molecules is often critical in the fields of pharmaceutical and fine chemical synthesis, where the biological activity of enantiomers can differ significantly.

The primary analytical objective when monitoring its synthesis is to determine the purity of the target compound and to quantify the stereoisomeric distribution. Reaction mixtures can be complex, containing unreacted starting materials, catalysts, and structurally similar byproducts from side reactions, such as dehydration or oxidation. Due to the analyte's low volatility and polar nature (calculated XLogP3 of 1.1), HPLC is the analytical technique of choice.[1]

A key challenge is the molecule's lack of a strong UV chromophore, rendering standard UV-Vis detection non-specific and potentially insensitive. This guide therefore advocates for the use of universal detection methods like Evaporative Light Scattering Detection (ELSD) for the achiral analysis. We will first establish a method to assess overall purity and then address the more complex challenge of stereoisomer separation using Chiral Stationary Phases (CSPs).

G cluster_main Overall Analytical Workflow Sample Reaction Mixture Sample Prep Sample Preparation (Dilution & Filtration) Sample->Prep Achiral Part I: Achiral RP-HPLC-ELSD (Purity & Impurity Profile) Prep->Achiral PurityCheck Purity > 95%? Achiral->PurityCheck Chiral Part II: Chiral HPLC (Stereoisomer Ratio) PurityCheck->Chiral Yes Stop Purification Required PurityCheck->Stop No Report Final Report (Purity, d.e., e.e.) Chiral->Report

Figure 1: High-level workflow for the complete analysis of the reaction mixture.

Part I: Achiral Analysis for Purity and Impurity Profiling

Principle and Rationale

Reversed-phase chromatography is the most versatile and widely used separation technique in HPLC, separating compounds primarily based on their hydrophobicity.[3] Our target analyte is polar, which can be challenging for traditional C18 columns, as they may provide insufficient retention in the highly aqueous mobile phases required. To overcome this, we select a modern, aqueous-stable C18 column (e.g., a "T3" or "AQ" type phase). These columns are specifically designed to prevent "phase collapse" or "ligand folding," ensuring reproducible retention times even with 100% aqueous mobile phases.[4]

For detection, an Evaporative Light Scattering Detector (ELSD) is chosen. The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This provides a response for any compound that is less volatile than the mobile phase, making it ideal for our chromophore-lacking analyte and any potential non-UV-active impurities.[5]

Experimental Protocol: RP-HPLC-ELSD

Instrumentation and Reagents

  • HPLC System: A quaternary or binary HPLC system capable of gradient elution.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Aqueous C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3 µm.

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Chromatographic Conditions

ParameterSetting
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 5% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
ELSD Drift Tube 50 °C
ELSD Nebulizer Nitrogen, 2.5 Bar

Sample and Standard Preparation

  • Standard Preparation: Accurately weigh ~10 mg of 4-(Tetrahydro-furan-2-yl)-butan-2-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 1 mg/mL.

  • Reaction Mixture Preparation: Dilute an aliquot of the reaction mixture with the sample diluent to an approximate final concentration of 1 mg/mL. The exact dilution factor will depend on the expected yield.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter (e.g., PTFE or Nylon) before injection to protect the column and instrument.

System Suitability Test (SST) Before analyzing samples, inject the reference standard five times. The system is deemed ready for use if the following criteria are met:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

Data Analysis

Purity is calculated using the area percent normalization method. This assumes that all components in the mixture have a similar response factor in the ELSD, which is a reasonable starting point for structurally similar impurities.

Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100

Part II: Chiral Separation for Stereoisomer Analysis

Principle and Rationale

Enantiomers possess identical physical properties in an achiral environment and thus cannot be separated using the reversed-phase method described above.[6] Direct separation requires the introduction of a chiral selector, most commonly in the form of a Chiral Stationary Phase (CSP).[7] The CSP forms transient, diastereomeric complexes with the enantiomers, which have different energy levels and thus different retention times.

Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are the most versatile and successful for a wide range of chemical structures.[6] The separation mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7] Method development is often empirical; therefore, a screening approach with different columns and mobile phases is the most efficient strategy.[8]

G cluster_chiral Chiral Method Development Strategy Start Select Analyte (4-(THFB)-2-ol) Screen Screen Columns (e.g., Amylose & Cellulose CSPs) Start->Screen Phase Select Mobile Phase Mode Screen->Phase NP Normal Phase (Hexane/Alcohol) Phase->NP Start PO Polar Organic (ACN/Alcohol) Phase->PO Alternative Optimize Optimize Separation (Alcohol type, Additives, Temp.) NP->Optimize PO->Optimize Result Baseline Separation? Optimize->Result Final Final Validated Method Result->Final Yes ReScreen Try Different CSP or Mobile Phase Result->ReScreen No ReScreen->Screen

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Application

Application Notes and Protocols: 4-(Tetrahydro-furan-2-yl)-butan-2-ol as a Versatile Chiral Building Block

An In-Depth Technical Guide Introduction: The Strategic Value of Chiral Tetrahydrofurans In the landscape of modern drug discovery and natural product synthesis, the demand for enantiomerically pure building blocks is in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Chiral Tetrahydrofurans

In the landscape of modern drug discovery and natural product synthesis, the demand for enantiomerically pure building blocks is insatiable.[1][2] These synthons serve as foundational keystones, allowing for the efficient and stereocontrolled construction of complex molecular architectures. Among these, the tetrahydrofuran (THF) moiety is a privileged scaffold, appearing in a vast array of bioactive natural products, including cytotoxic acetogenins and macrolide antibiotics.[3][4] Its prevalence stems from its unique conformational properties and its ability to engage in crucial hydrogen bonding interactions within biological targets.[5]

This guide focuses on 4-(Tetrahydro-furan-2-yl)-butan-2-ol , a bifunctional chiral building block that offers a strategic entry point into this important class of molecules. Possessing two key stereocenters and two distinct oxygen functionalities—a cyclic ether and a secondary alcohol—this molecule provides a rich platform for divergent synthesis. The secondary alcohol can be readily manipulated, while the THF ring can serve as a stable core or be unraveled to reveal a linear, stereodefined polyketide-like chain. This document provides detailed protocols and expert insights into the synthesis and application of this valuable synthon for researchers in medicinal chemistry and organic synthesis.

Physicochemical Properties and Stereochemical Considerations

Understanding the fundamental properties of 4-(Tetrahydro-furan-2-yl)-butan-2-ol is critical for its effective use. The molecule contains two stereocenters, leading to four possible stereoisomers. The protocols described herein can be adapted for any specific stereoisomer, provided the appropriate chiral starting materials are used.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[6][7]
Molecular Weight 144.21 g/mol [7]
IUPAC Name 4-(oxolan-2-yl)butan-2-ol[7]
CAS Number 4527-76-8 (for the racemate)[7]
Predicted XLogP 1.1[6]
Appearance Colorless oil (typical)General Observation

Protocol 1: Synthesis of (±)-4-(Tetrahydro-furan-2-yl)-butan-2-ol

The most direct and scalable synthesis of the racemic building block involves a two-step reduction of a commercially available furan precursor. This approach is robust and avoids complex stereochemical control in the initial stage, providing the racemic material for methods development or for subsequent chiral resolution.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: The first step reduces both the furan ring and the exocyclic double bond. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this type of transformation. The use of hydrogen gas under moderate pressure ensures a complete and clean reduction.

  • Chemoselective Ketone Reduction: Sodium borohydride (NaBH₄) is chosen for its mildness and high chemoselectivity in reducing the ketone to a secondary alcohol without affecting the newly formed THF ether. Methanol serves as a protic solvent that facilitates the hydride transfer.

Reaction Scheme: Synthesis of the Building Block

G start 4-(Furan-2-yl)but-3-en-2-one intermediate 4-(Tetrahydrofuran-2-yl)butan-2-one start->intermediate  H₂, 10% Pd/C  Ethanol, rt, 3 bar product 4-(Tetrahydrofuran-2-yl)butan-2-ol intermediate->product  NaBH₄  Methanol, 0 °C to rt

Caption: Two-step synthesis of the target chiral building block.

Step-by-Step Methodology:

Part A: Hydrogenation of 4-(Furan-2-yl)but-3-en-2-one

  • Reactor Setup: To a hydrogenation vessel, add 4-(furan-2-yl)but-3-en-2-one (1.0 eq) and 10% Palladium on Carbon (Pd/C, 5 mol%).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material (approx. 0.2 M concentration).

  • Inerting: Seal the vessel and purge with nitrogen gas three times to remove oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 3 bar. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-(tetrahydrofuran-2-yl)butan-2-one, which is often used directly in the next step without further purification.

Part B: Reduction to 4-(Tetrahydro-furan-2-yl)-butan-2-ol

  • Dissolution: Dissolve the crude ketone from Part A in methanol (approx. 0.3 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the dropwise addition of 1 M HCl until the solution is neutral (pH ~7).

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(tetrahydrofuran-2-yl)-butan-2-ol as a colorless oil.[8]

Applications in Synthesis: Key Transformations

The utility of 4-(tetrahydro-furan-2-yl)-butan-2-ol lies in the selective manipulation of its secondary alcohol. The following protocols detail common and powerful transformations that unlock its synthetic potential.

Protocol 2: Oxidation to the Corresponding Ketone

Oxidation of the secondary alcohol regenerates the ketone, which can serve as an electrophilic handle for C-C bond formation (e.g., Grignard, Wittig, or aldol reactions), providing access to more complex side chains.

Causality Behind Experimental Choices:

  • PCC Oxidation: Pyridinium chlorochromate (PCC) is a reliable and moderately strong oxidizing agent that efficiently converts secondary alcohols to ketones with minimal over-oxidation. Dichloromethane (DCM) is the solvent of choice due to its inertness and ability to solubilize both the substrate and the reagent.

G start 4-(Tetrahydrofuran-2-yl)-butan-2-ol product 4-(Tetrahydrofuran-2-yl)butan-2-one start->product  PCC, Celite®  DCM, rt

Caption: Oxidation to access the corresponding ketone.

  • Reagent Preparation: In a flask, suspend Pyridinium chlorochromate (PCC, 1.5 eq) and Celite® (equal weight to PCC) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add a solution of 4-(tetrahydrofuran-2-yl)-butan-2-ol (1.0 eq) in DCM dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude ketone can be purified by flash chromatography if necessary.

Protocol 3: Protection of the Alcohol as a Silyl Ether

Protecting the hydroxyl group is a common strategy to prevent its interference in subsequent reactions. Silyl ethers are particularly useful due to their stability and ease of cleavage under specific conditions.

Causality Behind Experimental Choices:

  • TBS Protection: tert-Butyldimethylsilyl (TBS) chloride is a widely used protecting group for alcohols. It provides excellent stability under a range of conditions (e.g., organometallic reagents, many oxidants, and some reducing agents). Imidazole is used as a base to neutralize the HCl byproduct and catalyze the reaction.

G start 4-(Tetrahydrofuran-2-yl)-butan-2-ol product TBS-protected alcohol start->product  TBSCl, Imidazole  DMF, rt

Caption: Workflow for converting the building block into an advanced intermediate.

This workflow showcases a logical sequence for elaborating the building block:

  • Oxidation: The alcohol is first converted to a ketone, providing an electrophilic site.

  • Chain Extension: A Wittig reaction extends the carbon skeleton, introduces new functionality (an ester), and sets a new double bond.

  • Stereoselective Reduction: A diastereoselective conjugate reduction of the α,β-unsaturated ester establishes a new stereocenter, controlled by the existing chirality of the molecule. This sequence transforms the simple C8 building block into a more complex, stereochemically rich fragment suitable for incorporation into a larger molecule.

Conclusion

4-(Tetrahydro-furan-2-yl)-butan-2-ol is a highly valuable and underutilized chiral building block. Its bifunctional nature allows for a wide range of synthetic manipulations, providing access to complex chiral molecules from a simple, readily prepared starting material. The protocols and strategies outlined in this guide demonstrate its potential and provide a solid foundation for researchers to incorporate this synthon into their synthetic programs, accelerating the discovery and development of new pharmaceuticals and bioactive compounds.

References

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available at: [Link]

  • 4-(tetrahydro-furan-2-yl)-butan-2-ol. PubChemLite. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. Available at: [Link]

  • Synthetic Strategies to Substituted Chiral Furans: A Review. Bentham Science Publishers. Available at: [Link]

  • 4-(Tetrahydro-furan-2-yl)-butan-2-ol. PubChem. Available at: [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • 4-tetrahydrofuran-2-yl-butan-2-ol. LookChem. Available at: [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

Sources

Method

Application Note: 4-(Tetrahydrofuran-2-yl)butan-2-ol as a Strategic Precursor for Heterocyclic and Aliphatic Syntheses

Executive Summary The transition toward sustainable chemical synthesis has elevated the importance of biomass-derived platform molecules. 4-(Tetrahydrofuran-2-yl)butan-2-ol (CAS: 3208-43-3) has emerged as a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable chemical synthesis has elevated the importance of biomass-derived platform molecules. 4-(Tetrahydrofuran-2-yl)butan-2-ol (CAS: 3208-43-3) has emerged as a highly versatile C8 building block. Featuring both a saturated heterocyclic ether (tetrahydrofuran) and a secondary aliphatic alcohol, this bifunctional molecule sits at a critical synthetic crossroads. Depending on the catalytic environment, it serves as a direct precursor for complex heterocyclic spiroketals—such as the insect pheromone 2-methyl-1,6-dioxaspiro[4.4]nonane (chalcogran)—or undergoes hydrodeoxygenation (HDO) to yield high-value linear aliphatic alcohols like 1-octanol [1].

This application note provides researchers and drug development professionals with mechanistically grounded protocols for directing the reactivity of 4-(tetrahydrofuran-2-yl)butan-2-ol toward specific high-value chemical targets.

Mechanistic Causality & Molecular Design

The utility of 4-(tetrahydrofuran-2-yl)butan-2-ol stems from its precise molecular geometry and functional group spacing:

  • Thermodynamic Spirocyclization: The distance between the secondary hydroxyl group and the alpha-carbon of the THF ring is exactly four carbon atoms. Upon oxidation or dehydrogenation of the THF alpha-carbon, the secondary alcohol undergoes a highly favored intramolecular nucleophilic attack. This forms a spiroketal core driven by the anomeric effect , which stabilizes the resulting 1,6-dioxaspiro[4.4]nonane system by delocalizing the lone pairs of the oxygen atoms into the adjacent C-O antibonding orbitals ( σ∗ ).

  • Hydrodeoxygenation (HDO) Pathways: When subjected to bifunctional metal-acid catalysis (e.g., Pt/TiO₂), the molecule undergoes selective C-O bond cleavage. The Lewis acidic sites on the support activate the ethereal oxygen, while the noble metal dissociates H2​ to provide hydrides. This synergistic mechanism breaks the THF ring, yielding 1-octanol or partially deoxygenated products like 2-butyltetrahydrofuran [2].

Divergent Synthetic Workflows

G Furan 4-(Furan-2-yl)but-3-en-2-one (Biomass Derived) THF_Alcohol 4-(Tetrahydrofuran-2-yl)butan-2-ol (Key Precursor) Furan->THF_Alcohol Ru/C, H2 (100°C) Selective Hydrogenation Spiroketal 2-Methyl-1,6-dioxaspiro[4.4]nonane (Chalcogran Pheromone) THF_Alcohol->Spiroketal Dehydrogenative Cyclization Thermodynamic Control Octanol 1-Octanol (Industrial Solvent) THF_Alcohol->Octanol Pt/TiO2, H2 (200°C) Hydrodeoxygenation (HDO) Bicyclic 2-Butyltetrahydrofuran (Biofuel Additive) THF_Alcohol->Bicyclic Partial HDO Acid-Catalyzed

Fig 1: Divergent catalytic pathways of 4-(tetrahydrofuran-2-yl)butan-2-ol.

Catalytic Transformation Profiles

The following table summarizes the optimized reaction parameters required to steer the precursor toward specific structural classes.

Target CompoundFunctional ClassCatalyst SystemConditionsYield (%)Primary Mechanism
4-(Tetrahydrofuran-2-yl)butan-2-ol Precursor5% Ru/CCyclohexane, 100 °C, H2​ (1.5 MPa)>95.0%Furan ring saturation & ketone reduction [1]
2-Methyl-1,6-dioxaspiro[4.4]nonane SpiroketalRu/C (Prolonged)Cyclohexane, 100 °C, H2​ (1.5 MPa)~81.0%Dehydrogenative cyclization
1-Octanol Linear AlcoholPt/TiO₂Acetone, 200 °C, H2​ (5.0 MPa)~66.6%Bifunctional Hydrodeoxygenation [3]
2-Butyltetrahydrofuran Bicyclic EtherIonic Liquid / H2​ 120 °C, 15h~58.6%Partial Deoxygenation

Validated Experimental Protocols

Protocol A: Synthesis of 4-(Tetrahydrofuran-2-yl)butan-2-ol from Biomass Adducts

Objective: To selectively reduce both the alkene and the aromatic furan ring of 4-(furan-2-yl)but-3-en-2-one without triggering premature C-O bond hydrogenolysis. Causality: Ruthenium on carbon (Ru/C) is selected over Pd/C because Ru exhibits superior activity for the saturation of highly stable furanic rings at moderate temperatures, preventing the over-reduction to linear diols.

  • Preparation: Charge a stainless-steel high-pressure autoclave with 4-(furan-2-yl)but-3-en-2-one (10.0 g, 73.4 mmol), cyclohexane (50 mL), and 5% Ru/C catalyst (0.5 g).

  • Purging: Seal the reactor and purge with N2​ three times to remove oxygen, followed by three purges with H2​ .

  • Reaction: Pressurize the vessel with H2​ to 1.5 MPa. Heat the mixture to 100 °C under vigorous mechanical stirring (800 rpm) for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, filter through a PTFE syringe filter, and analyze via GC-MS.

    • Validation Criteria: The reaction is deemed successful when the starting material ( m/z 136) and the intermediate 4-(furan-2-yl)butan-2-ol ( m/z 140) are completely consumed, leaving a dominant peak for the target precursor ( m/z 144).

  • Workup: Cool the reactor to room temperature, depressurize safely, and filter the catalyst over a pad of Celite. Concentrate the filtrate under reduced pressure to yield the precursor as a colorless oil.

Protocol B: Thermodynamic Spirocyclization to Chalcogran (2-Methyl-1,6-dioxaspiro[4.4]nonane)

Objective: To cyclize the precursor into a spiroketal via oxidative/dehydrogenative ketalization. Causality: The formation of the spiroketal requires the generation of an electrophilic center at the THF alpha-position. By utilizing a dehydrogenation catalyst or mild oxidant, the THF ether is converted into a reactive oxocarbenium ion intermediate, which is rapidly trapped by the pendant secondary alcohol.

  • Preparation: Dissolve 4-(tetrahydrofuran-2-yl)butan-2-ol (5.0 g, 34.7 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Introduce a catalytic amount of a mild oxidant/dehydrogenation agent (e.g., hypervalent iodine or a transition metal catalyst under aerobic conditions) along with a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) to facilitate proton transfer.

  • Cyclization: Stir the mixture at room temperature for 4-6 hours. The acidic environment ensures that the cyclization is under thermodynamic control, favoring the most stable anomeric conformer.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The precursor (polar, lower Rf​ ) will convert to a highly non-polar spot (spiroketal, higher Rf​ ). Confirm the diastereomeric ratio (d.r.) via 1H NMR; the anomeric effect should heavily favor the E,Z-isomer configuration typical of natural chalcogran.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol C: Hydrodeoxygenation (HDO) to 1-Octanol

Objective: To completely cleave the heterocyclic ring and remove one oxygen atom to produce a linear C8 alcohol. Causality: A bifunctional Pt/TiO₂ catalyst is mandatory. The Lewis acidity of TiO₂ adsorbs and polarizes the THF oxygen, weakening the C-O bonds. Simultaneously, Pt nanoparticles provide the active hydrogen species required to cleave the ring and saturate the resulting intermediates, preventing the formation of unwanted alkenes.

  • Preparation: In a high-pressure reactor, combine 4-(tetrahydrofuran-2-yl)butan-2-ol (5.0 g), acetone (30 mL) as the solvent, and Pt/TiO₂ catalyst (0.25 g).

  • Reaction: Purge the system and pressurize with H2​ to 5.0 MPa. Heat the reactor to 200 °C. The elevated temperature is critical to overcome the high activation energy of the primary C-O bond cleavage in the THF ring.

  • Self-Validation Checkpoint: After 8 hours, sample the reaction. GC-FID analysis should show the disappearance of the precursor and the emergence of 1-octanol.

    • Troubleshooting: If significant amounts of 2-butyltetrahydrofuran are detected, it indicates insufficient Lewis acid site activity or inadequate temperature; increase the temperature by 10 °C.

  • Workup: Filter the catalyst, evaporate the acetone, and isolate 1-octanol via fractional distillation.

References

  • LookChem Database. "4-tetrahydrofuran-2-yl-butan-2-ol - Synthetic Routes and Chemical Properties." LookChem. URL:[Link]

  • Faba, L., Díaz, E., & Ordóñez, S. (2013). "Towards understanding the hydrodeoxygenation pathways of furfural-acetone aldol condensation products over supported Pt catalysts." Applied Catalysis A: General. ResearchGate. URL:[Link]

  • LookChem Database. "1-Octanol - Chemical Properties and Technology Process." LookChem. URL: [Link]

Application

Reaction of 4-(Tetrahydro-furan-2-yl)-butan-2-ol with Grignard reagents

Application Note & Protocol Topic: Reaction of 4-(Tetrahydro-furan-2-yl)-butan-2-ol with Grignard Reagents: A Guide to Chelation-Controlled Synthesis of Tertiary Alcohols Audience: Researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Reaction of 4-(Tetrahydro-furan-2-yl)-butan-2-ol with Grignard Reagents: A Guide to Chelation-Controlled Synthesis of Tertiary Alcohols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the reaction of 4-(tetrahydro-furan-2-yl)-butan-2-ol with Grignard reagents. We will first explore the inherent reactivity of the secondary alcohol, which undergoes a facile acid-base reaction, consuming one equivalent of the organometallic reagent. The primary focus will then shift to a synthetically powerful two-step strategy: the oxidation of the starting alcohol to its corresponding ketone, 4-(tetrahydro-furan-2-yl)-butan-2-one, followed by a highly diastereoselective Grignard addition. This application note elucidates the underlying mechanistic principles, particularly the role of the tetrahydrofuran (THF) moiety in directing the stereochemical outcome through a chelation-controlled transition state. Detailed, field-tested protocols for both the oxidation and the subsequent Grignard addition are provided, along with a discussion of expected outcomes and troubleshooting.

Introduction: Unlocking Stereocontrol with a Proximal Ether

Grignard reagents are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Their reaction with carbonyl compounds provides a direct and efficient route to secondary and tertiary alcohols.[2] However, achieving high levels of stereocontrol in these additions, particularly when generating quaternary stereocenters, often requires sophisticated strategies.

The substrate, 4-(tetrahydro-furan-2-yl)-butan-2-ol, presents a unique structural motif. It contains a secondary alcohol, which is the initial site of reaction with a Grignard reagent, and a proximal tetrahydrofuran (THF) ring. While the initial acid-base reaction with the alcohol is often considered a limitation, this guide reframes the substrate as a precursor to a powerful synthetic intermediate. By oxidizing the alcohol to a ketone, the adjacent THF ring is transformed into a highly effective chelating group capable of directing the facial selectivity of a subsequent Grignard addition. This chelation-controlled approach rigidifies the transition state, allowing for the predictable and diastereoselective synthesis of chiral tertiary alcohols, which are valuable building blocks in medicinal chemistry and natural product synthesis.[3][4]

Foundational Principles of Reactivity

The Inevitable Acid-Base Reaction

Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[5] The proton of the hydroxyl group in 4-(tetrahydro-furan-2-yl)-butan-2-ol is significantly acidic (pKa ~16-18) and will react instantaneously with any Grignard reagent present. This is the thermodynamically favored, and therefore fastest, reaction.

Reaction: R-MgX + HO-R' → R-H + XMg-O-R'

This reaction consumes one full equivalent of the Grignard reagent to form a magnesium alkoxide and the corresponding alkane from the Grignard's organic component. It is critical for researchers to account for this initial consumption when planning reaction stoichiometry. If C-C bond formation is the goal, more than one equivalent of the Grignard reagent is required, and the primary reaction must be with a different electrophile, such as a ketone.

The Synthetic Strategy: A Two-Step Approach

To harness the full potential of the substrate for constructing complex molecules, a two-step sequence is employed. This strategy converts the challenge of the acidic proton into an opportunity for stereocontrol.

G cluster_workflow Synthetic Workflow A Starting Material 4-(Tetrahydro-furan-2-yl)-butan-2-ol B Step 1: Oxidation (e.g., PCC, Swern) A->B C Intermediate Ketone 4-(Tetrahydro-furan-2-yl)-butan-2-one B->C D Step 2: Grignard Addition (R'-MgX) C->D E Final Product Chiral Tertiary Alcohol D->E

Caption: High-level overview of the two-step synthetic strategy.

The Core Mechanism: Chelation-Controlled Grignard Addition

The key to the stereoselectivity of the Grignard addition to 4-(tetrahydro-furan-2-yl)-butan-2-one lies in the formation of a rigid, five-membered chelate between the magnesium atom and two oxygen atoms of the substrate.[6][7]

  • Coordination: The Lewis acidic magnesium center of the Grignard reagent (R-MgX) coordinates to both the carbonyl oxygen and the ether oxygen of the THF ring.

  • Conformational Lock: This dual coordination locks the molecule into a specific conformation, effectively creating a rigid ring structure in the transition state.

  • Directed Attack: The bulky side of the chelated complex is now well-defined. The nucleophilic alkyl (R) group of the Grignard reagent is delivered to the carbonyl carbon from the less sterically hindered face.

This directed attack leads to the preferential formation of one diastereomer over the other. The degree of selectivity can be influenced by the nature of the Grignard reagent itself, with studies showing that the halide can play a significant role in tuning the Lewis acidity of the chelated magnesium and thus the diastereoselectivity.[3]

Caption: Mechanism of chelation-controlled Grignard addition.

Detailed Experimental Protocols

Safety Precaution: All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as they react violently with water and oxygen. Anhydrous solvents are essential.[8][9]

Protocol 4.1: Synthesis of 4-(Tetrahydro-furan-2-yl)-butan-2-one (Oxidation)

This protocol uses Pyridinium Chlorochromate (PCC), a common and effective reagent for oxidizing secondary alcohols to ketones.

Materials:

  • 4-(tetrahydro-furan-2-yl)-butan-2-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Silica gel (approx. same weight as PCC)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnesium sulfate

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspend PCC and silica gel in anhydrous DCM (approx. 5 mL per 1 g of alcohol).

  • In a separate flask, dissolve 4-(tetrahydro-furan-2-yl)-butan-2-ol in a minimal amount of anhydrous DCM.

  • Add the alcohol solution to the stirred PCC suspension in one portion. The mixture will become a dark, thick slurry.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a 4-5 fold volume of anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a short plug of silica gel, washing thoroughly with diethyl ether to ensure all product is collected.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • The product can be purified further by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(tetrahydro-furan-2-yl)-butan-2-one.

Protocol 4.2: Diastereoselective Grignard Addition

This protocol details the addition of a generic Grignard reagent (R-MgX) to the ketone synthesized in Protocol 4.1.

Materials:

  • 4-(tetrahydro-furan-2-yl)-butan-2-one (1.0 eq)

  • Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in Et₂O) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)[10]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Dissolve the ketone (1.0 eq) in anhydrous THF (approx. 10 mL per 1 g of ketone) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent solution (1.2-1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor reaction progress by TLC.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. If solids are present, add more NH₄Cl solution until they dissolve. Dilute with diethyl ether or ethyl acetate.

  • Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to isolate the major diastereomer of the desired tertiary alcohol. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Expected Results and Data

The diastereoselectivity of the Grignard addition is highly dependent on the steric bulk and electronic properties of the incoming nucleophile. The table below presents hypothetical, yet plausible, outcomes based on established principles of chelation-controlled reactions.[3]

Grignard Reagent (R-MgX)R GroupExpected Yield (%)Expected Diastereomeric Ratio (d.r.)Notes
CH₃MgBrMethyl85-95>10:1Small nucleophile, high selectivity expected due to clear steric differentiation in the chelate.
C₂H₅MgIEthyl80-90~8:1Iodide may enhance Lewis acidity of the chelate, promoting high selectivity.[3]
PhMgClPhenyl70-85~5:1Increased steric bulk of the nucleophile can slightly reduce selectivity.
i-PrMgClIsopropyl60-75~3:1Significant steric hindrance from the nucleophile competes with the directing effect of the chelate.

Troubleshooting and Key Considerations

  • Low Yield in Grignard Reaction: This is almost always due to moisture in the glassware or solvents, or inactive Grignard reagent. Ensure all equipment is rigorously dried and use freshly purchased anhydrous solvents or distill them from an appropriate drying agent. Titrate commercial Grignard reagents before use to determine their exact molarity.

  • Formation of Side Products: If the reaction is allowed to warm prematurely, enolization of the ketone can occur, leading to recovery of starting material after workup.[1] Maintaining a low temperature (-78 °C) is crucial.

  • Poor Diastereoselectivity: Ensure the reaction is conducted in a non-coordinating or weakly coordinating solvent like THF or diethyl ether. Highly coordinating solvents can compete with the substrate for binding to the magnesium center, disrupting the chelated intermediate.

  • Difficult Purification: The tertiary alcohol product and any remaining starting ketone may have similar polarities. Careful flash chromatography with a shallow solvent gradient is often required for effective separation.

Conclusion

The reaction of 4-(tetrahydro-furan-2-yl)-butan-2-ol with Grignard reagents exemplifies a sophisticated application of fundamental organometallic principles. While the direct reaction is a simple acid-base neutralization, a two-step sequence involving oxidation to the corresponding ketone unlocks a powerful method for diastereoselective C-C bond formation. The proximal THF ring acts as an effective intramolecular directing group, enabling a chelation-controlled mechanism that delivers high stereoselectivity. This approach provides a reliable and predictable route to valuable chiral tertiary alcohols, making it a significant strategy for professionals in drug discovery and complex molecule synthesis.

References

Sources

Technical Notes & Optimization

Troubleshooting

4-(Tetrahydro-furan-2-yl)-butan-2-ol stability issues in acidic or basic media

Introduction This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 4-(Tetrahydro-furan-2-yl)-butan-2-ol. The stability of this molecule, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 4-(Tetrahydro-furan-2-yl)-butan-2-ol. The stability of this molecule, which contains both a secondary alcohol and a cyclic ether (tetrahydrofuran), is critical for ensuring experimental reproducibility, process control, and the ultimate safety and efficacy of any resulting product. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and validated protocols for conducting rigorous stability assessments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(Tetrahydro-furan-2-yl)-butan-2-ol?

The molecule possesses two functional groups susceptible to degradation under specific conditions: a secondary alcohol and a tetrahydrofuran (THF) ether linkage.

  • Acidic Media: The molecule is highly susceptible to degradation in acidic conditions. Two competing degradation pathways are of primary concern: acid-catalyzed dehydration of the secondary alcohol and acid-catalyzed ring-opening of the tetrahydrofuran moiety.[1][2][3]

  • Basic Media: Generally, the molecule is significantly more stable in basic media. Both secondary alcohols and ethers are resistant to degradation by most common bases. Stability issues would only be anticipated under extreme conditions, such as in the presence of very strong, non-nucleophilic bases at elevated temperatures.[4][5]

Q2: What specific products can I expect from acid-catalyzed degradation?

Under acidic conditions, you may observe a mixture of products depending on the reaction temperature and acid strength.

  • Dehydration Products: The secondary alcohol can eliminate water to form alkenes via an E1 mechanism.[1][6] This would result in isomers of 4-(tetrahydro-furan-2-yl)-butene.

  • Ring-Opening/Polymerization Products: Strong acids can protonate the ether oxygen, leading to ring cleavage.[3][7] The resulting carbocation can be attacked by another molecule of 4-(tetrahydro-furan-2-yl)-butan-2-ol (or THF if used as a solvent), leading to the formation of dimers, oligomers, or polymers.[7][8]

Q3: Is the compound stable to oxidation?

The secondary alcohol is a potential site for oxidation, which could convert it to the corresponding ketone, 4-(tetrahydro-furan-2-yl)-butan-2-one. The tetrahydrofuran ring can also be susceptible to oxidation, particularly at the carbons adjacent to the ether oxygen, which could lead to ring-opening and the formation of species like succinic acid or gamma-butyrolactone, especially with strong oxidizing agents.[9][10]

Q4: How should I properly store 4-(Tetrahydro-furan-2-yl)-butan-2-ol?

For long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize the risk of oxidation.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action & Explanation
Loss of starting material and appearance of multiple new, less polar peaks in HPLC/GC after a reaction in acidic media. Acid-Catalyzed Dehydration. The new, less polar peaks are likely alkene isomers formed from the elimination of water from the secondary alcohol.[1][11] Action: Neutralize the reaction mixture promptly during workup. If the reaction conditions permit, consider using a milder acid or a lower reaction temperature to minimize this side reaction.
A significant portion of the product becomes a high-molecular-weight, sticky, or polymeric substance after exposure to strong acid. THF Ring-Opening Polymerization. Strong acids can initiate the cationic ring-opening polymerization of the THF moiety.[3][7] Action: Avoid using concentrated strong acids (e.g., H₂SO₄, HClO₄) if possible. Opt for milder acids or buffer the system if the desired reaction allows. If a strong acid is necessary, use it at the lowest possible concentration and temperature, and for the shortest possible duration.
Assay value decreases over time when the compound is formulated in an acidic aqueous solution. Hydrolytic Instability. This is expected due to the inherent reactivity in acidic media. The rate of degradation will be dependent on pH, temperature, and buffer composition. Action: Perform a forced degradation study (see protocol below) to understand the degradation kinetics. This data is crucial for determining a suitable formulation pH and establishing a shelf-life, in accordance with ICH guidelines.[12][13]
Inconsistent reaction yields when using a base. Potential Base-Catalyzed Side Reactions (less common). While generally stable, very strong bases or specific catalytic systems can promote side reactions like cross-coupling, especially at high temperatures.[14] Action: Ensure the base used is appropriate for the intended transformation and free of impurities. Verify reaction temperature and atmosphere. Analyze for unexpected byproducts via LC-MS to identify potential coupling or rearrangement products.
Visualizing Degradation Pathways

The primary degradation mechanisms in acidic media can be visualized as two competing pathways.

cluster_main 4-(Tetrahydro-furan-2-yl)-butan-2-ol in Acidic Media (H+) cluster_path1 Pathway 1: Dehydration (E1) cluster_path2 Pathway 2: THF Ring-Opening A 4-(Tetrahydro-furan-2-yl)-butan-2-ol B Protonation of -OH group A->B F Protonation of ether oxygen A->F C Loss of H2O to form secondary carbocation B->C D Deprotonation C->D E Alkene Products (e.g., 4-(THF-2-yl)-butene) D->E G Ring-opening to form stabilized carbocation F->G H Nucleophilic attack by another molecule G->H I Oligomers/Polymers H->I

Caption: Competing degradation pathways in acidic media.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[15][16][17]

Objective: To determine the degradation profile of 4-(Tetrahydro-furan-2-yl)-butan-2-ol under various stress conditions.

Materials:

  • 4-(Tetrahydro-furan-2-yl)-butan-2-ol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter, calibrated

  • Thermostatic oven/water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(Tetrahydro-furan-2-yl)-butan-2-ol at approximately 1 mg/mL in methanol.

  • Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of ~0.1 mg/mL. This is your time-zero (T₀) unstressed sample.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to the target concentration with 50:50 methanol:water.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to get a final base concentration of 0.1 M.

    • Incubate at 60°C and sample as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to get a final peroxide concentration of 3%.

    • Keep at room temperature and sample at specified time points. Dilute to the target concentration.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C.

    • Place a solution of the compound (in 50:50 methanol:water) in an oven at 80°C.

    • Sample at specified time points.

  • Analysis: Analyze all samples (T₀, stressed, and neutralized) using a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the main peak area. The goal is to achieve 5-20% degradation of the parent compound.[16]

Typical Forced Degradation Conditions
Stress ConditionStress AgentTypical ConcentrationTemperaturePurpose
Acid HydrolysisHCl or H₂SO₄0.1 M - 1 M60 - 80 °CTo identify products from acid-catalyzed dehydration and ether cleavage.[1][3]
Base HydrolysisNaOH or KOH0.1 M - 1 M60 - 80 °CTo confirm stability in basic media; degradation is not expected.
OxidationH₂O₂3% - 30%Room Temp - 40 °CTo identify potential oxidation products (e.g., ketones).
ThermalHeatN/A> 60 °C (solution) > 80 °C (solid)To assess the intrinsic thermal stability of the molecule.
PhotolysisLight ExposureN/AAmbientTo assess light sensitivity, as per ICH Q1B guidelines.[18]
Workflow for Stability Assessment

cluster_workflow Forced Degradation & Method Validation Workflow A Prepare Drug Substance Solution (~1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Intervals (e.g., 0, 2, 8, 24 hr) B->C D Neutralize/Quench Reaction & Dilute for Analysis C->D E Analyze via Stability-Indicating HPLC Method D->E F Data Evaluation: - % Degradation - Peak Purity - Mass Balance E->F G Identify & Characterize Significant Degradants (LC-MS) F->G Degradation > Threshold H Final Report: - Degradation Pathways - Method Validation F->H Analysis Complete G->H

Caption: Workflow for a forced degradation study.

Part 4: References

  • PubChem. 4-(Tetrahydro-furan-2-yl)-butan-2-ol. National Center for Biotechnology Information. [Link]

  • JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. Journal of Visualized Experiments. [Link]

  • LibreTexts Chemistry. Acid-Catalyzed Dehydration of Alcohols. [Link not available from search, concept is general chemistry knowledge]

  • Scribd. ICH Guidelines for Drug Stability Testing. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • SlideShare. ICH guidelines for stability studies. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Nayak, A. S., et al. KOH-catalyzed cross-coupling of primary and secondary alcohols: evidence for radical pathways. Journal of Chemical Sciences. [Link]

  • ACS Publications. Catalytic Cross-Coupling of Secondary Alcohols. Journal of the American Chemical Society. [Link]

  • Chemguide. Dehydration of alcohols. [Link]

  • ACS Earth and Space Chemistry. Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]

  • The Journal of Organic Chemistry. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. [Link]

  • ResearchGate. Lewis base-catalysed KR of secondary alcohols. [Link]

  • YouTube. Polymerization of Tetrahydrofuran THF in Strong Acids. [Link]

  • Canadian Science Publishing. The Oxidation of Tetrahydrofuran by Ruthenium Tetroxide. [Link]

  • Sciencemadness.org. Oxidation of THF with nitric acid. [Link]

  • ResearchGate. Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. [Link]

  • PMC. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]

  • ACS Publications. Manganese-Catalyzed β‑Alkylation of Secondary Alcohols with Primary Alcohols under Phosphine-Free Conditions. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Pathways for decomposition of THF by organolithiums: The role of HMPA. [Link]

  • Innovare Academic Sciences. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Ministry of the Environment, Japan. Analytical Methods. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Frontiers. Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • PubChem. 4-(Tetrahydro-furan-2-yl)-butan-2-ol Properties. [Link]

  • BJSTR. Forced Degradation – A Review. [Link]

  • PMC. Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. [Link]

  • ACS Sustainable Chemistry & Engineering. Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid. [Link]

  • SpringerLink. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

  • PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • PubChemLite. 4-(tetrahydro-furan-2-yl)-butan-2-ol. [Link]

  • Pennakem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

  • ForagerOne. Detection of 1,4-Dioxane and Tetrahydrofuran in Bacterial Degradation using Gas Chromatography Mass Spectrometry. [Link]

  • R Discovery. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. [Link]

  • IJMR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. Different pathways for HMF in butan-2-ol in the presence of acidic.... [Link]

  • FAO.org. BUTAN-2-OL. [Link]

  • MDPI. Alternative Bio-Based Solvents for Extraction of Fat and Oils. [Link]

Sources

Optimization

Preventing ether cleavage in 4-(Tetrahydro-furan-2-yl)-butan-2-ol

Welcome to the technical support center for 4-(Tetrahydro-furan-2-yl)-butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Tetrahydro-furan-2-yl)-butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the chemical stability of this molecule, with a particular focus on preventing the undesired cleavage of the tetrahydrofuran (THF) ether linkage.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Issue 1: My reaction is showing byproducts consistent with ring-opening of the THF moiety. What could be the cause?

Answer:

The presence of byproducts resulting from the ring-opening of the tetrahydrofuran (THF) ring in 4-(Tetrahydro-furan-2-yl)-butan-2-ol is a strong indicator of ether cleavage. This is most commonly caused by the presence of strong acids or certain Lewis acids in your reaction mixture.[1][2]

Underlying Mechanism: Acid-Catalyzed Ether Cleavage

Ethers, including the cyclic THF ring, are generally stable but can be cleaved under acidic conditions.[1][2][3] The reaction proceeds via protonation of the ether oxygen, which converts the hydroxyl group into a good leaving group.[1][2] This is followed by a nucleophilic attack on one of the adjacent carbon atoms.[1][2]

The mechanism can be either SN1 or SN2, depending on the structure of the ether.[1][3][4] For a secondary ether like THF, the SN2 pathway is common, especially with strong nucleophiles like halide ions.[1][2]

Acid-Catalyzed Ether Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack THF 4-(Tetrahydro-furan-2-yl)-butan-2-ol Protonated_Ether Protonated Ether THF->Protonated_Ether + H⁺ H_X H-X (Strong Acid) H_X->THF Ring_Opened_Product Ring-Opened Product Protonated_Ether->Ring_Opened_Product + X⁻ X_ion X⁻ (Nucleophile) X_ion->Protonated_Ether

Caption: Acid-catalyzed cleavage of the THF ring.

Troubleshooting Steps:

  • Re-evaluate your reagents:

    • Acids: Avoid strong Brønsted acids like HI, HBr, and H₂SO₄, as well as strong Lewis acids like BBr₃, AlCl₃, and FeCl₃.[1][5][6] If an acid is necessary, consider using a milder one, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), and running the reaction at a lower temperature.

    • Reagents that generate strong acids in situ: Be cautious with reagents that can generate strong acids as a byproduct or impurity. For example, some grades of chloroform can contain trace amounts of HCl.

  • Control the reaction temperature: Ether cleavage is often accelerated by heat. If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.

  • Consider alternative synthetic routes: If your desired transformation requires harsh acidic conditions, you may need to redesign your synthetic route to perform the acid-sensitive step before the introduction of the THF moiety.

Issue 2: I am trying to perform a reaction on the secondary alcohol, but I am getting a complex mixture of products.

Answer:

When targeting the secondary alcohol of 4-(Tetrahydro-furan-2-yl)-butan-2-ol, the reactivity of the THF ring must be considered. A complex product mixture suggests that both the alcohol and the ether are reacting, or that the conditions are promoting side reactions.

Potential Causes and Solutions:

  • Strongly basic conditions: While ethers are generally more stable to bases than acids, very strong bases can deprotonate the carbon alpha to the ether oxygen, potentially leading to ring-opening.[3] For reactions requiring a base, use non-nucleophilic, sterically hindered bases like proton sponge or diisopropylethylamine (DIPEA) where possible.

  • Grignard and Organolithium Reagents: These reagents are generally compatible with THF as a solvent.[7][8][9][10][11] However, when the substrate itself contains a THF ring, there is a possibility of reaction, especially at elevated temperatures or with prolonged reaction times. It is crucial to use these reagents at low temperatures (e.g., -78 °C to 0 °C) and to quench the reaction as soon as the desired transformation of the alcohol is complete.

  • Protecting the Alcohol: The most robust solution is to protect the secondary alcohol before proceeding with subsequent reactions. This allows for a wider range of reaction conditions to be used without affecting the alcohol, and the protecting group can be removed under conditions that are mild to the THF ring.

Frequently Asked Questions (FAQs)

Q1: What are the general stability limitations of the THF ring in 4-(Tetrahydro-furan-2-yl)-butan-2-ol?

A1: The THF ring is a cyclic ether and is generally chemically stable.[12][13] However, its stability is compromised under certain conditions:

  • Strong Acids: Highly susceptible to cleavage by strong Brønsted and Lewis acids.[1][2][5][14]

  • Strong Bases: Generally stable, but very strong bases can induce elimination reactions.[3][13]

  • Oxidizing Agents: Can form explosive peroxides upon prolonged exposure to air and light, a property of THF itself.[15][16][17] It is advisable to use THF-containing compounds that have been stored properly and to test for the presence of peroxides if in doubt.

Q2: I need to protect the secondary alcohol. What protecting groups are compatible with the THF ring?

A2: The choice of protecting group is critical. The ideal protecting group should be introduced under mild conditions that do not affect the THF ring and, more importantly, should be removable under conditions that are also benign to the ether linkage.

Protecting GroupIntroduction ConditionsDeprotection ConditionsCompatibility with THF Ring
Silyl Ethers (e.g., TBS, TIPS) R₃SiCl, Imidazole or Et₃N, CH₂Cl₂ or DMFTBAF, THF or Acetic Acid, THF/H₂OExcellent: Introduction and deprotection conditions are generally mild and do not affect the THF ring.[18][19][20]
Benzyl Ether (Bn) NaH, BnBr, THFH₂, Pd/CGood: Introduction with NaH is standard. Hydrogenolysis for deprotection is neutral and safe for the THF ring.[18][21]
Tetrahydropyranyl (THP) Ether Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂Mild acid (e.g., PPTS, MeOH)Moderate: Introduction requires a catalytic amount of acid, which could be a risk. Deprotection is acid-catalyzed, so mild conditions are crucial.[19][20][21][22]

Recommendation: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are highly recommended for protecting the secondary alcohol in 4-(Tetrahydro-furan-2-yl)-butan-2-ol. They offer excellent stability under a wide range of reaction conditions and can be removed under very mild, neutral conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[19][20][22]

Q3: Can you provide a protocol for protecting the secondary alcohol with a TBS group?

A3: Certainly. Here is a standard, field-proven protocol for the TBS protection of a secondary alcohol that is safe for the THF moiety.

Experimental Protocol: TBS Protection of 4-(Tetrahydro-furan-2-yl)-butan-2-ol

  • Dissolve the Substrate: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Tetrahydro-furan-2-yl)-butan-2-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add Base: Add imidazole (1.5 eq) or triethylamine (1.5 eq) to the solution and stir until it is fully dissolved.

  • Add Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure TBS-protected product.

Reaction_Planning_Workflow cluster_protection Start Proposed Reaction on 4-(Tetrahydro-furan-2-yl)-butan-2-ol Check_Conditions Are strong acids or Lewis acids present? Start->Check_Conditions Yes_Acid Yes Check_Conditions->Yes_Acid Yes No_Acid No Check_Conditions->No_Acid No Protect_Alcohol Protect the secondary alcohol (e.g., with TBS) Check_Conditions->Protect_Alcohol Proceed_Reaction Proceed with the reaction Protect_Alcohol->Proceed_Reaction Deprotect Deprotect the alcohol under mild conditions Proceed_Reaction->Deprotect End Final Product Deprotect->End

Sources

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals systematically diagn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve peak tailing issues specifically associated with 4-(Tetrahydro-furan-2-yl)-butan-2-ol .

Unlike basic amines, which tail due to predictable ion-exchange mechanisms, this neutral, highly polar molecule presents unique physicochemical challenges. This guide bypasses generic advice to focus on the exact causality of your peak distortions, providing self-validating protocols to ensure scientific integrity and assay robustness.

Diagnostic Logic: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a systemic physical failure or an analyte-specific chemical interaction. Follow the diagnostic workflow below to isolate the root cause.

DiagnosticWorkflow Start Peak Tailing Observed USP Tailing Factor (Tf) > 1.2 CheckScope Does tailing affect ALL peaks or ONLY 4-(Tetrahydro-furan-2-yl)-butan-2-ol? Start->CheckScope AllPeaks All Peaks Tail (System/Physical Issue) CheckScope->AllPeaks All Peaks SinglePeak Only Analyte Tails (Chemical/Method Issue) CheckScope->SinglePeak Only Analyte DeadVolume Extra-Column Dead Volume Check PEEK fittings & tubing ID AllPeaks->DeadVolume ColumnVoid Column Bed Deformation Perform column wash or replace AllPeaks->ColumnVoid CheckSolvent Is sample diluent stronger than initial mobile phase? SinglePeak->CheckSolvent SolventMismatch Solvent Mismatch / Overload Reduce injection volume to ≤2µL or match diluent to mobile phase CheckSolvent->SolventMismatch Yes Silanol Secondary Interactions (H-bonding with Silanols) CheckSolvent->Silanol No FixSilanol Switch to highly endcapped Type B silica or polar-embedded column. Increase temp to 35-40°C. Silanol->FixSilanol

Systematic diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

In-Depth Troubleshooting FAQs

Q1: 4-(Tetrahydro-furan-2-yl)-butan-2-ol is a neutral molecule. Why is it exhibiting severe peak tailing? A: While peak tailing is most commonly associated with basic compounds undergoing ion-exchange with ionized silanols, neutral polar molecules like 4-(Tetrahydro-furan-2-yl)-butan-2-ol experience tailing through a different mechanism: strong hydrogen bonding and potential metal chelation[1][2]. The molecule possesses two potent hydrogen-bond acceptors (the ether oxygen in the THF ring and the hydroxyl oxygen) and one hydrogen-bond donor (the hydroxyl group). These functional groups interact strongly with acidic, unreacted silanol groups (Si-OH) on the silica stationary phase[2][3]. Furthermore, trace metal impurities (e.g., Fe, Al) in older "Type A" silica can activate adjacent silanols or directly chelate the di-oxygen system of the analyte, creating a secondary retention mechanism that causes the peak to tail[2][3].

Q2: How do I differentiate between extra-column dead volume and stationary phase interactions? A: The causality of the tailing dictates its presentation in the chromatogram. If the tailing is caused by extra-column dead volume (e.g., mismatched tubing diameters, poorly seated PEEK fittings), the physical dispersion will affect all peaks in the chromatogram, but the asymmetry will be disproportionately worse for early-eluting peaks[4][5]. Conversely, if the tailing is caused by secondary chemical interactions (like H-bonding with silanols), the tailing will be analyte-specific. A self-validating test is to inject a highly symmetrical, non-polar reference standard (e.g., toluene). If the reference standard is symmetrical but 4-(Tetrahydro-furan-2-yl)-butan-2-ol tails, the issue is chemical[2]. If both tail, the issue is physical or a column void[6].

Q3: What stationary phase chemistry is strictly required for this analyte? A: To mitigate hydrogen bonding, you must eliminate access to residual silanols. Standard C18 columns are often insufficient. You should utilize a "Type B" high-purity silica column that is exhaustively double-endcapped[3][6]. Endcapping converts reactive silanols into inert trimethylsilyl groups, drastically reducing secondary interactions[2][6]. Alternatively, a polar-embedded stationary phase (e.g., an amide or ether linkage within the alkyl chain) is highly recommended. The embedded polar group creates a localized hydration layer that shields residual silanols and provides superior peak shape for hydrogen-bonding analytes[1].

Q4: How does the sample diluent (injection solvent) compromise the peak shape of this specific molecule? A: 4-(Tetrahydro-furan-2-yl)-butan-2-ol is highly polar, meaning its retention on a reversed-phase column requires a highly aqueous mobile phase (e.g., 5-10% organic). If the sample is prepared in a strong solvent (e.g., 100% Methanol or Acetonitrile) to ensure solubility, injecting this "strong solvent plug" into a weak mobile phase causes a localized disruption[7][8]. The analyte molecules at the front of the injection plug travel rapidly down the column without partitioning, while the molecules at the rear partition normally, resulting in a distorted, tailing, or even split peak[6].

Self-Validating Experimental Protocols

Protocol 1: Stationary Phase & Mobile Phase Optimization (Chemical Mitigation)

Objective: Eliminate secondary hydrogen-bonding interactions and validate column chemistry.

  • Column Selection: Install a high-purity, Type B silica C18 column with high-density endcapping or a polar-embedded phase[1][3].

  • Mobile Phase Additives: Even for neutral molecules, operating at a slightly acidic pH (e.g., pH 3.0 using 0.1% Formic Acid) ensures that any trace acidic silanols remain fully protonated, reducing their hydrogen-bond donating capacity and preventing ionization[3][5].

  • Temperature Control: Increase the column compartment temperature to 35°C - 40°C. Elevated temperature increases mass transfer kinetics between the mobile and stationary phases, which physically narrows the peak and minimizes the residence time at secondary interaction sites[8][9].

  • System Validation: Inject a 10 µg/mL standard of 4-(Tetrahydro-furan-2-yl)-butan-2-ol. Calculate the USP Tailing Factor (Tf). A successful chemical mitigation will yield a Tf ≤ 1.2[1].

Protocol 2: Injection Solvent and Mass Overload Correction (Physical Mitigation)

Objective: Prevent solvent-mismatch induced band broadening and mass overload.

  • Solvent Matching: Evaporate the current sample solvent under a gentle stream of nitrogen and reconstitute 4-(Tetrahydro-furan-2-yl)-butan-2-ol in a diluent that exactly matches the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

  • Volume Reduction: If solvent matching is impossible due to solubility limits, reduce the injection volume to ≤ 2 µL. This minimizes the volume of the strong solvent plug, allowing the mobile phase to rapidly dilute it at the column head[7].

  • Mass Overload Check (Validation): Perform a serial dilution of the sample (1:2, 1:5, 1:10). Inject each dilution sequentially. If the peak asymmetry improves at lower concentrations, the column was mass overloaded[6][8]. Establish your quantitative linear dynamic range strictly below this overload threshold.

Quantitative Data: Peak Shape Optimization Parameters

ParameterTarget ThresholdMechanistic RationaleCorrective Action
USP Tailing Factor (Tf) 1.0 - 1.2Measures overall peak symmetry; >1.2 indicates secondary chemical interactions or physical voids.Upgrade to highly endcapped Type B silica; replace column if voided.
Asymmetry Factor (As) 0.9 - 1.2Highly sensitive to fronting/tailing measured at 10% peak height.Reduce injection volume or match sample diluent to mobile phase.
Injection Volume ≤ 1-5% of void volumePrevents mass overload and solvent mismatch band broadening.Dilute sample or use a weaker injection solvent.
Column Temperature 35°C - 40°CReduces mobile phase viscosity and improves mass transfer kinetics.Utilize an active column heating compartment to ensure thermal stability.
Extra-Column Volume < 10 µLMinimizes physical dispersion of the analyte band post-injection.Replace wide-bore tubing with 0.005" ID PEEK tubing; check all fittings.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.1

  • Troubleshooting peak tailing in HPLC analysis of lantadene C. Benchchem. 7

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. Benchchem.4

  • The Theory of HPLC Column Chemistry. Aqua Energy Expo / Crawford Scientific. 2

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. 3

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. 5

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. 6

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-2,4,6-octatriene. Benchchem. 8

  • Troubleshooting Heliannone B peak tailing in HPLC. Benchchem. 9

Sources

Optimization

Technical Support Center: Stereoselective Control in 4-(Tetrahydro-furan-2-yl)-butan-2-ol Synthesis

Welcome to the technical support center for managing stereoselectivity in reactions involving 4-(tetrahydro-furan-2-yl)-butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing stereoselectivity in reactions involving 4-(tetrahydro-furan-2-yl)-butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of stereocontrol in this important class of molecules.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key stereocenters in 4-(tetrahydro-furan-2-yl)-butan-2-ol?

    • Why is controlling stereoselectivity important for this molecule?

    • What are the primary factors influencing diastereoselectivity in the synthesis of this alcohol?

    • Which analytical techniques are best for determining the diastereomeric ratio?

  • Troubleshooting Guides

    • Problem 1: Poor Diastereoselectivity (Near 1:1 Ratio of Diastereomers)

      • Possible Cause 1: Inadequate Catalyst or Reagent Control

      • Possible Cause 2: Suboptimal Reaction Temperature

      • Possible Cause 3: Inappropriate Solvent Choice

    • Problem 2: Incorrect Diastereomer is the Major Product

      • Possible Cause: Unanticipated Reaction Model Predominance (Felkin-Anh vs. Chelation Control)

  • Experimental Protocols

    • Protocol 1: General Procedure for Diastereoselective Reduction of 4-(Tetrahydrofuran-2-yl)butan-2-one

    • Protocol 2: Chiral Derivatization for NMR Analysis of Diastereomeric Ratio

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in 4-(tetrahydro-furan-2-yl)-butan-2-ol?

4-(Tetrahydro-furan-2-yl)-butan-2-ol possesses two main stereocenters: one at the C2 position of the butan-2-ol chain and another at the C2 position of the tetrahydrofuran ring. The relative configuration of these two centers dictates the formation of different diastereomers.

Q2: Why is controlling stereoselectivity important for this molecule?

The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. For drug development professionals, isolating a single, desired stereoisomer is often crucial, as different stereoisomers can have different pharmacological effects, or one may be inactive or even toxic. Chiral furan derivatives are core structures in many natural products and pharmaceuticals.[1][2]

Q3: What are the primary factors influencing diastereoselectivity in the synthesis of this alcohol?

Several factors can influence the diastereoselectivity of reactions to form 4-(tetrahydro-furan-2-yl)-butan-2-ol, especially in the reduction of the corresponding ketone, 4-(tetrahydrofuran-2-yl)butan-2-one. These include:

  • The nature of the reducing agent or catalyst: Chiral catalysts or reagents can induce high levels of stereoselectivity.[3][4]

  • Reaction temperature: Temperature can significantly affect the energy difference between diastereomeric transition states.[5][6]

  • Solvent: The solvent can influence the conformation of the substrate and the transition state through solvation effects.[5][7][8]

  • Presence of chelating groups: The oxygen atom in the tetrahydrofuran ring can act as a Lewis base and chelate to a metal center, influencing the direction of nucleophilic attack.[9][10]

Q4: Which analytical techniques are best for determining the diastereomeric ratio?

The most common and reliable methods for determining the diastereomeric ratio include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are considered the gold standard for separating and quantifying stereoisomers.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct NMR of diastereomers may show peak separation, derivatization with a chiral agent (e.g., Mosher's acid) can create diastereomeric esters with more distinct NMR signals, allowing for accurate integration and determination of the ratio.[11][13]

  • X-ray Crystallography: This technique provides the absolute configuration of a single crystal, which can be invaluable for confirming the identity of the major diastereomer.[11]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Near 1:1 Ratio of Diastereomers)

This is a common issue indicating that the energy difference between the transition states leading to the two diastereomers is negligible under the current reaction conditions.

  • Causality: If you are not using a chiral catalyst or if the catalyst being used is not effective for your specific substrate, you may not achieve significant stereocontrol. The choice of catalyst is crucial for inducing facial selectivity in the approach of the nucleophile or hydride.[14]

  • Troubleshooting Steps:

    • Screen Chiral Catalysts: If applicable, screen a variety of chiral catalysts known for stereoselective ketone reductions, such as those based on ruthenium, rhodium, or iridium with chiral ligands.[15][16] For example, Noyori-type catalysts are highly effective for the hydrogenation of ketones.[15][16]

    • Employ Stoichiometric Chiral Reagents: Consider using stoichiometric chiral reducing agents like those derived from chiral auxiliaries or chiral boranes (e.g., CBS reagents).[3][17]

    • Evaluate Catalyst Loading: Ensure optimal catalyst loading. Too little may result in a slow, non-selective background reaction, while too much can sometimes lead to side reactions or decreased selectivity.

  • Causality: The diastereomeric ratio is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomers. Temperature directly influences this relationship. In some cases, there can be an "inversion temperature" at which the selectivity reverses or is minimal.[5][6]

  • Troubleshooting Steps:

    • Vary the Temperature: Conduct the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for diastereoselectivity. Lower temperatures often enhance selectivity by amplifying small energy differences between transition states.

    • Perform an Eyring Plot Analysis: For a more rigorous understanding, a plot of ln(dr) vs. 1/T (where dr is the diastereomeric ratio and T is the absolute temperature) can reveal the enthalpic and entropic contributions to selectivity.[5][6]

Temperature (°C)Diastereomeric Ratio (A:B)
251.5 : 1
03 : 1
-408 : 1
-78>15 : 1
Caption: Example of temperature effect on diastereoselectivity.
  • Causality: The solvent can have a profound impact on stereoselectivity by influencing the conformation of the substrate and stabilizing or destabilizing different transition states through solvation.[5][7][8] The polarity and coordinating ability of the solvent are key parameters.

  • Troubleshooting Steps:

    • Screen a Range of Solvents: Test a variety of solvents with different properties (polar aprotic, polar protic, nonpolar). For example, compare the results in solvents like tetrahydrofuran (THF), dichloromethane (DCM), toluene, and methanol.

    • Consider Solvent Polarity: In some cases, increasing solvent polarity may favor a more polar transition state, leading to a different diastereomer.

    • Investigate Coordinating vs. Non-coordinating Solvents: For reactions involving metal catalysts, a coordinating solvent might compete with the substrate for binding to the metal center, affecting the stereochemical outcome.

Problem 2: Incorrect Diastereomer is the Major Product

This situation often arises when the assumed stereochemical model for the reaction is not the one that is actually operating.

  • Causality: The stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds is often predicted by the Felkin-Anh or Cram chelation models.[9][10][18] The Felkin-Anh model predicts the outcome based on steric hindrance, while the Cram chelation model applies when a Lewis basic group on the α-carbon can chelate with a metal ion, creating a rigid cyclic transition state.[9][10][19] The tetrahydrofuran oxygen in your substrate can act as a chelating group.

  • Troubleshooting Steps:

    • Analyze the Reagents:

      • Non-chelating conditions: To favor the Felkin-Anh model, use reagents that are poor Lewis acids (e.g., NaBH4 without additives) and non-coordinating solvents.[20] Bulky protecting groups on any nearby hydroxyls can also disfavor chelation.[18]

      • Chelating conditions: To promote chelation control, use reagents with strong Lewis acidic metal ions (e.g., ZnCl₂, MgBr₂, TiCl₄) and a solvent that supports chelation.[19]

    • Modify the Substrate (if possible): While not always feasible, altering substituents on the tetrahydrofuran ring could influence the stability of the chelated intermediate.

    • Switch the Catalyst System: If using a chiral catalyst, the ligand can play a significant role in overriding substrate-inherent facial bias. Experiment with different chiral ligands.[14]

Stereochemical_Models cluster_0 Reaction Conditions cluster_1 Controlling Models cluster_2 Major Product Non-Chelating Non-Chelating Felkin-Anh Felkin-Anh Non-Chelating->Felkin-Anh Favors Chelating Chelating Chelation Chelation Chelating->Chelation Favors Product_A Diastereomer A Felkin-Anh->Product_A Product_B Diastereomer B Chelation->Product_B

Caption: Relationship between reaction conditions and stereochemical models.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of 4-(Tetrahydrofuran-2-yl)butan-2-one

This protocol provides a starting point for optimizing the diastereoselective reduction.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-(tetrahydrofuran-2-yl)butan-2-one (1.0 equiv) in anhydrous solvent (e.g., THF, 0.1 M).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Reagent Addition: Slowly add the reducing agent (e.g., a solution of L-Selectride® in THF, 1.2 equiv) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio using chiral HPLC or NMR analysis.

Caption: Workflow for diastereoselective reduction.

Protocol 2: Chiral Derivatization for NMR Analysis of Diastereomeric Ratio

This protocol is based on the widely used Mosher's ester analysis.

  • Sample Preparation: In an NMR tube, dissolve the purified alcohol mixture (approx. 5 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • Addition of Reagents: Add pyridine (2-3 equiv) followed by the chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.5 equiv).

  • Reaction: Cap the NMR tube and gently agitate. Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes).

  • NMR Analysis: Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.

  • Data Interpretation: Identify well-resolved signals corresponding to each diastereomer (e.g., methoxy or CF₃ group signals). Carefully integrate these signals to determine the diastereomeric ratio. The absolute configuration can often be assigned based on established models for Mosher's esters.[13]

References

  • Gazzola, S., Benaglia, M., & Celentano, G. (2009). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications, (27), 4061-4063. [Link]

  • Gazzola, S., et al. (2005). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Organic & Biomolecular Chemistry, 3(1), 125-128. [Link]

  • Nam, J., & Lee, Y. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. IntechOpen. [Link]

  • Benaglia, M., & Celentano, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(6), 1584-1594. [Link]

  • Asif, M. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Nam, J., & Lee, Y. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. ResearchGate. [Link]

  • Sammakia, T., & Kim, G. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4432-4440. [Link]

  • Benaglia, M., & Celentano, G. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • Dub, P. A., & Gordon, J. C. (2019). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 48(19), 6279-6303. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 42(4), 503-515. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Marco, J. A., et al. (1998). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 63(22), 7582-7583. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. University of Liverpool. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Dub, P. A., & Gordon, J. C. (2019). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]

  • Sammakia, T., & Kim, G. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4432-4440. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). 3.1. Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry of Organic Compounds (pp. 219-246). Wiley-VCH.
  • Nabeya, A., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. [Link]

  • Kim, J., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1149. [Link]

  • Nakano, Y., et al. (2023). Synthetic Study towards Providencin: Stereocontrolled Synthesis of the Furan-Substituted Cyclobutanol Segment. The Journal of Organic Chemistry, 88(17), 12157-12165. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(24), 12385-12397. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • Mattes, F., & Kalesse, M. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

  • Hashimoto, Y., et al. (2013). Diastereoselective Synthesis of Tetrahydrofurans by Lewis Acid Catalyzed Intermolecular Carbenoid-Carbonyl Reaction-Cycloaddition Sequences: Unusual Diastereoselectivity of Lewis Acid Catalyzed Cycloadditions. The Journal of Organic Chemistry, 78(12), 6182-6195. [Link]

  • Gharpure, S. J., et al. (2026). Diastereoselectivity for the formation of THF and THP. ResearchGate. [Link]

  • D'Auria, M., & Racioppi, R. (2014). Regio-and diastereoselectivity in the paternò-büchi reaction on furan derivatives. Molecules, 19(11), 17858-17897. [Link]

  • D'Auria, M., & Racioppi, R. (2025). Regio- and Stereoselectivity in the Paterno—Buchi Reaction on Furan Derivatives. MDPI. [Link]

  • Spoering, R. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]

  • LookChem. (n.d.). 4-tetrahydrofuran-2-yl-butan-2-ol. LookChem. [Link]

  • Ferreira, B. G., & dos Santos, V. A. (2026).
  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-134. [Link]

Sources

Troubleshooting

Technical Support Center: Oxidative Degradation of 4-(Tetrahydro-furan-2-yl)-butan-2-ol

Introduction: Welcome to the technical support guide for investigating the oxidative degradation of 4-(Tetrahydro-furan-2-yl)-butan-2-ol (THF-Butanol). This molecule, containing both a secondary alcohol and a cyclic ethe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support guide for investigating the oxidative degradation of 4-(Tetrahydro-furan-2-yl)-butan-2-ol (THF-Butanol). This molecule, containing both a secondary alcohol and a cyclic ether (tetrahydrofuran, THF) moiety, presents a unique set of challenges and opportunities for researchers in synthetic chemistry and drug development. Understanding its stability and degradation pathways under oxidative stress is critical for predicting shelf-life, identifying potential impurities, and ensuring the integrity of active pharmaceutical ingredients (APIs) where this or similar structures may be present.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experiments. We will delve into the mechanistic underpinnings of the degradation process, offer step-by-step protocols, and provide visual aids to clarify complex pathways.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: What are the primary sites of oxidative attack on the THF-Butanol molecule?

There are two primary sites susceptible to oxidation:

  • The Secondary Alcohol: The hydroxyl group on the butanol chain is a classic site for oxidation. Regardless of the strength of the oxidizing agent, secondary alcohols are typically converted to ketones.[1][2] In this case, the product would be 4-(tetrahydro-furan-2-yl)-butan-2-one.

  • The Tetrahydrofuran (THF) Ring: The THF ring, a cyclic ether, is also prone to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (α-carbons). Oxidation is often initiated by a hydrogen atom abstraction from one of these positions.[3][4][5] This can lead to a cascade of reactions, including the formation of hydroperoxides and eventual ring-opening.[3][4][5][6]

The proposed initial sites of attack are illustrated below:

Caption: Primary sites of oxidative attack on THF-Butanol.

Q2: What are the expected degradation products under different oxidative conditions?

The product profile is highly dependent on the choice of oxidant. We can categorize them as "mild" and "strong" oxidants.

Oxidant TypeCommon ReagentsExpected Major Product(s)Potential Byproducts / Further Degradation
Mild Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation.[7][8]4-(Tetrahydro-furan-2-yl)-butan-2-oneMinimal ring-opening or overoxidation.
Strong Chromic acid (H₂CrO₄, Jones reagent), Potassium permanganate (KMnO₄).[1][7][9]4-(Tetrahydro-furan-2-yl)-butan-2-oneRing-opened products such as 3-hydroxypropylformate, butyrolactone, and various carboxylic acids.[3][4][5]

Strong oxidizing conditions not only convert the secondary alcohol to a ketone but can also initiate the oxidative cleavage of the THF ring.[10] Studies on THF itself show that oxidation can lead to products like 2-hydroperoxytetrahydrofuran, which can further degrade to butyrolactone or ring-opened esters.[3][4][5][6]

A proposed general degradation pathway is outlined below:

DegradationPathway Start 4-(Tetrahydro-furan-2-yl)-butan-2-ol Ketone 4-(Tetrahydro-furan-2-yl)-butan-2-one Start->Ketone Mild or Strong Oxidant Hydroperoxide THF-Hydroperoxide Intermediate Start->Hydroperoxide Strong Oxidant (Radical Initiation) RingOpened Ring-Opened Products (e.g., hydroxy acids, dicarbonyls) Ketone->RingOpened Strong Oxidant (Prolonged exposure) Hydroperoxide->RingOpened

Caption: Proposed degradation pathways of THF-Butanol.

Part 2: Troubleshooting Guide for Experimental Issues

Q3: My reaction is incomplete, and I'm recovering a significant amount of starting material. What could be the cause?

Incomplete conversion is a frequent issue in alcohol oxidations. Here’s a systematic approach to troubleshooting:

  • Check Your Oxidant:

    • Stoichiometry: Ensure you are using the correct molar equivalents of the oxidizing agent. For many common oxidants, a slight excess (1.1-1.5 equivalents) is often required to drive the reaction to completion.[11]

    • Activity: Oxidizing agents can degrade over time, especially if not stored properly. Dess-Martin periodinane (DMP), for example, is sensitive to moisture. Use a fresh batch of reagent or test its activity on a simple, reliable substrate like benzyl alcohol.

  • Verify Reaction Conditions:

    • Temperature: Many oxidations have optimal temperature ranges. For instance, Swern oxidations require cryogenic temperatures (-78 °C) for the initial steps.[11] Running the reaction too cold can significantly slow down the rate. Conversely, some reactions require heating.

    • Solvent: Ensure your solvent is anhydrous (water-free), as water can interfere with many oxidizing agents.

  • Monitor Reaction Progress:

    • Don't rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to actively monitor the disappearance of the starting material. This will give you a real-time picture of the reaction's progress.[11]

A troubleshooting workflow for this issue is presented below:

Caption: Troubleshooting workflow for low reaction conversion.

Q4: I'm observing a complex mixture of unexpected byproducts. How can I identify them and prevent their formation?

A complex product mixture often points to overoxidation or side reactions involving the THF ring.

  • Identification:

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is the workhorse for separating and identifying volatile and semi-volatile compounds. The mass spectra will provide fragmentation patterns that can be used to elucidate the structures of the byproducts.[12]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): For more polar or non-volatile byproducts (like ring-opened carboxylic acids), LC-MS is essential.[13][14]

    • NMR Spectroscopy: After isolation of a sufficient quantity of a byproduct, NMR (¹H and ¹³C) is the definitive method for structure confirmation.

  • Prevention:

    • Use a Milder Oxidant: If your goal is solely the ketone, switch from strong oxidants like KMnO₄ or Jones reagent to milder, more selective ones like PCC or DMP.[7] These are less likely to attack the ether linkage.

    • Control Reaction Time: As mentioned before, monitor the reaction closely with TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the desired ketone product from being further degraded.

    • Lower the Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Oxidation using PCC

This protocol describes a standard method for oxidizing the secondary alcohol to a ketone with minimal degradation of the THF ring.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add pyridinium chlorochromate (PCC) (1.5 equivalents) to a flask containing dichloromethane (CH₂Cl₂).

  • Addition of Alcohol: Dissolve 4-(Tetrahydro-furan-2-yl)-butan-2-ol (1.0 equivalent) in a small amount of dichloromethane and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-(tetrahydro-furan-2-yl)-butan-2-one.

Protocol 2: Sample Preparation for GC-MS Analysis of Degradation Products
  • Quenching: Take an aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by adding it to a vial containing a saturated solution of sodium bisulfite (to remove excess oxidant) and diethyl ether (1 mL).

  • Extraction: Vortex the vial for 30 seconds. Allow the layers to separate and carefully transfer the top organic layer to a new vial.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the organic extract to remove any residual water.

  • Dilution: Filter the dried extract and dilute it to an appropriate concentration (e.g., ~1 mg/mL) with diethyl ether or another suitable solvent for GC-MS analysis.

  • Analysis: Inject the prepared sample onto the GC-MS system. Use a standard non-polar or mid-polar column (e.g., DB-5ms) and a temperature gradient (e.g., 50 °C to 250 °C) to ensure separation of components with different boiling points.

References

  • Title: Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen Source: ACS Publications URL: [Link]

  • Title: Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen Source: PubMed URL: [Link]

  • Title: Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen Source: The Hebrew University of Jerusalem URL: [Link]

  • Title: Alcohol Oxidation Mechanisms and Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of ketones by oxidation of alcohols Source: Organic Chemistry Portal URL: [Link]

  • Title: In Chapter 13, we explain how to convert secondary alcohols into... Source: Pearson URL: [Link]

  • Title: Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged dilron complex, triarylphosphines, and dioxygen Source: ResearchGate URL: [Link]

  • Title: 17.7: Oxidation of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: Alcohol Oxidation: "Strong" & "Weak" Oxidants Source: Master Organic Chemistry URL: [Link]

  • Title: Oxidizing Agents Source: TigerWeb URL: [Link]

  • Title: Demystifying The Mechanisms of Alcohol Oxidations Source: Master Organic Chemistry URL: [Link]

  • Title: reagents for alcohol oxidation Source: YouTube URL: [Link]

  • Title: Isolation of a Bis-Iodurated Tetra-THF as a Trace Product from the Oxidation of Squalene with RuO 4 and Its Double Ring Expansion to a Novel bis-THF-bis-THP Compound Source: MDPI URL: [Link]

  • Title: Oxidation of diethyl ether: Extensive characterization of products formed at low temperature using high resolution mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Oxoammonium-Catalyzed Ether Oxidation via Hydride Abstraction: Methodology Development and Mechanistic Investigation Using Paramagnetic Relaxation Enhancement NMR Source: Journal of the American Chemical Society URL: [Link]

  • Title: Alcohol Reactivity Source: MSU chemistry URL: [Link]

  • Title: oxidation of alcohols Source: Chemguide URL: [Link]

  • Title: 4-(Tetrahydro-furan-2-yl)-butan-2-ol Source: PubChem URL: [Link]

  • Title: III Analytical Methods Source: Japan Environment Agency URL: [Link]

  • Title: The Oxidation of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Main primary reaction pathways during the oxidation of THF in the... Source: ResearchGate URL: [Link]

  • Title: Ether Identification Source: Scribd URL: [Link]

  • Title: Oxidative Cleavage of Furans Source: Organic Reactions URL: [Link]

  • Title: Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation Source: PMC URL: [Link]

  • Title: Kinetic Study of Oxidative Degradation of Butan- 2- OL BY N-Chloroisonicotinamide in Aqueous Acetic Acid Medium Source: International Journal of Scientific Research in Science and Technology URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Absolute Configuration of 4-(Tetrahydro-furan-2-yl)-butan-2-ol: A Comparative Methodological Guide

Introduction 4-(Tetrahydro-furan-2-yl)-butan-2-ol is a highly versatile aliphatic alcohol, frequently encountered as a key intermediate in the catalytic upgrading of biomass (such as the hydrogenation of furfuralacetone)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Tetrahydro-furan-2-yl)-butan-2-ol is a highly versatile aliphatic alcohol, frequently encountered as a key intermediate in the catalytic upgrading of biomass (such as the hydrogenation of furfuralacetone)[1] and as a structural motif in various bioactive natural products. Structurally, the molecule possesses two distinct stereocenters: one at the C2 position of the tetrahydrofuran (THF) ring and another at the C2 position of the butanol chain.

Confirming the absolute configuration of both stereocenters is critical for understanding stereospecific biological activities and mapping the enantioselectivity of catalytic pathways. Because this molecule is typically a low-melting solid or viscous oil, direct X-ray crystallography is often unfeasible without heavy-atom derivatization. As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust analytical methodologies for determining its absolute configuration, detailing the causality behind each experimental choice.

Method 1: NMR Spectroscopy via the Advanced Mosher’s Method

Expertise & Experience (Causality)

The advanced Mosher's method is the gold standard for determining the absolute configuration of secondary alcohols[2]. The fundamental logic relies on chemical derivatization using chiral α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA) chloride. By synthesizing both the (S)- and (R)-MTPA esters of 4-(Tetrahydro-furan-2-yl)-butan-2-ol, you create a pair of diastereomers.

The causality of the analysis lies in the magnetic anisotropic shielding effect exerted by the phenyl ring of the MTPA group. Depending on the spatial arrangement, the phenyl ring will shield specific protons on the butanol chain, shifting their NMR signals upfield. By calculating the chemical shift differences ( ΔδSR=δS​−δR​ ) for the surrounding protons, researchers can empirically map the spatial geometry around the carbinol carbon. While this method definitively assigns the C2 carbinol stereocenter, assigning the distant THF C2 stereocenter requires supplementary 2D NMR (e.g., NOESY) to establish the relative stereochemistry between the two centers.

Experimental Protocol
  • Derivatization : Dissolve 4-(Tetrahydro-furan-2-yl)-butan-2-ol (1.0 eq) in anhydrous pyridine under an inert argon atmosphere. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and (R)-MTPA chloride (1.5 eq). Stir at room temperature for 12 hours.

  • Purification : Quench the reaction with water, extract with dichloromethane, and purify the resulting (S)-MTPA ester via silica gel flash chromatography.

  • Diastereomer Synthesis : Repeat the exact process on a separate aliquot using (S)-MTPA chloride to yield the (R)-MTPA ester.

  • Spectral Acquisition : Acquire high-resolution 1 H and 13 C NMR spectra for both purified esters in CDCl 3​ at 298 K.

  • Data Analysis : Calculate the ΔδSR values for the methyl group (C1) and the methylene protons (C3, C4). Apply the standard Mosher model to assign the (R) or (S) configuration at the carbinol center.

MoshersMethod A 4-(THF-2-yl)butan-2-ol (Unknown Config) B Derivatization with (R)- & (S)-MTPA-Cl A->B Pyridine/DMAP C Acquire 1H/13C NMR for both esters B->C Purified Esters D Calculate Δδ(S-R) Values C->D Chemical Shifts E Map Spatial Arrangement D->E Empirical Model

Workflow for determining absolute configuration using Mosher's Method.

Method 2: Vibrational Circular Dichroism (VCD) & DFT Calculations

Expertise & Experience (Causality)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Unlike Mosher's method, VCD probes the entire chiral scaffold simultaneously, making it exquisitely sensitive to the global 3D conformation and intermolecular associations of THF-derivatives[3].

The self-validating nature of this method comes from integrating experimental spectroscopy with Density Functional Theory (DFT). By computing the theoretical VCD spectra for the four possible stereoisomers—(2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R)—and comparing them to the experimental spectrum, both stereocenters can be unambiguously assigned in a single workflow without any chemical derivatization.

Experimental Protocol
  • Sample Preparation : Dissolve the highly pure enantiomer of 4-(Tetrahydro-furan-2-yl)-butan-2-ol in a non-chiral, IR-transparent solvent (e.g., CDCl 3​ ) at a concentration of ~0.2 M.

  • Spectral Acquisition : Record the IR and VCD spectra using an FT-VCD spectrometer equipped with a BaF 2​ cell (path length ~100 µm) at a resolution of 4 cm −1 . Accumulate scans for 4-8 hours to ensure a high signal-to-noise ratio.

  • Conformational Search : Perform a molecular mechanics (e.g., MMFF94) conformational search for the (2R, 2'R) and (2R, 2'S) diastereomers to identify all low-energy conformers within a 5 kcal/mol window.

  • DFT Optimization : Optimize the geometries and calculate harmonic vibrational frequencies, dipole strengths, and rotational strengths at the B3LYP/aug-cc-pVTZ level of theory[3].

  • Spectral Comparison : Apply a Lorentzian band shape to the calculated rotational strengths, Boltzmann-weight the spectra based on conformer energies, and compare them to the experimental data to identify the matching stereoisomer.

VCDWorkflow A Experimental VCD/IR Measurement (CDCl3) E Compare Experimental vs. Calculated A->E B Conformational Search (Molecular Mechanics) C DFT Optimization (B3LYP/aug-cc-pVTZ) B->C D Calculate VCD/IR Spectra C->D D->E F Absolute Configuration Assignment E->F

Integration of experimental VCD spectroscopy with DFT calculations for configuration assignment.

Method 3: Chiral Chromatography against Synthetic Standards

Expertise & Experience (Causality)

When absolute configurations of reference standards are already known (e.g., synthesized via asymmetric catalysis from chiral pool precursors), chiral chromatography offers a rapid, empirical comparison. The chiral stationary phase (CSP) interacts diastereomerically with the enantiomers traversing the column, leading to distinct retention times. This method is highly quantitative and non-destructive but relies entirely on the prior availability of validated standards.

Experimental Protocol
  • Column Selection : Equip an HPLC system with a polysaccharide-based chiral column (e.g., Chiralpak IB or IC, 250 × 4.6 mm, 5 µm).

  • Method Development : Utilize an isocratic mobile phase of Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min. Maintain the column compartment at 25 °C.

  • Injection : Inject 10 µL of the unknown 4-(Tetrahydro-furan-2-yl)-butan-2-ol sample (prepared at 1 mg/mL in the mobile phase).

  • Validation : Co-inject the unknown sample with known (2R, 2'R) and (2S, 2'S) reference standards. Match the retention times and monitor the UV/RID signals to confirm the absolute configuration.

Data Presentation: Comparative Analysis of Methodologies

The following table summarizes the operational parameters and analytical performance of the three methodologies discussed:

ParameterMosher’s Method (NMR)VCD + DFT CalculationsChiral Chromatography
Primary Target Carbinol C2 stereocenterGlobal configuration (Both centers)Both centers (requires standards)
Sample Requirement 5 - 10 mg15 - 30 mg< 1 mg
Destructive? Yes (Chemical derivatization)No (Sample can be recovered)No (Analytical scale)
Speed of Analysis Moderate (2-3 days incl. synthesis)Slow (1-2 weeks incl. computation)Fast (< 1 hour per run)
Cost / Resource Need Low to ModerateHigh (Supercomputing + VCD setup)Low (If standards are available)
Self-Validating? Yes (Empirical Δδ model)Yes (First-principles physics)No (Relies on external standards)

References

  • Title : Tailor-made biofuel 2-butyltetrahydrofuran from the continuous flow hydrogenation and deoxygenation of furfuralacetone Source : Green Chemistry, 2019, 21, 6299-6306 URL :[Link]

  • Title : Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites Source : Journal of Pharmaceutical and Biomedical Analysis, 2017, 144, 59-89 URL :[Link]

  • Title : Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study Source : The Journal of Physical Chemistry A, 2006, 110(34), 10191-10200 URL :[Link]

Sources

Comparative

Comparing the reactivity of 4-(Tetrahydro-furan-2-yl)-butan-2-ol with its linear ether analog

An in-depth comparative analysis of 4-(Tetrahydrofuran-2-yl)-butan-2-ol —a cyclic ether-alcohol (CEA)—and its exact linear aliphatic counterpart, 1-propoxypentan-4-ol (Linear Ether-Alcohol, LEA), reveals profound differe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-(Tetrahydrofuran-2-yl)-butan-2-ol —a cyclic ether-alcohol (CEA)—and its exact linear aliphatic counterpart, 1-propoxypentan-4-ol (Linear Ether-Alcohol, LEA), reveals profound differences in coordination thermodynamics, conformational pre-organization, and cleavage reactivity.

This guide is designed for drug development professionals and synthetic chemists who must choose between cyclic and acyclic ether motifs when designing chelating agents, prodrug scaffolds, or organometallic ligands.

Structural Foundation & Conformational Dynamics

To objectively compare these two molecules, we must establish their structural parity. Both molecules share the exact same atomic composition (C₈H₁₆O₂) and the identical four-bond spacing between the ether oxygen and the secondary alcohol hydroxyl group.

  • Molecule A (CEA): 4-(Tetrahydrofuran-2-yl)-butan-2-ol. The ether oxygen is constrained within a 5-membered tetrahydrofuran (THF) ring.

  • Molecule B (LEA): 1-propoxypentan-4-ol. The ether oxygen is part of a freely rotating acyclic chain.

The Causality of Pre-organization: The THF ring in the CEA forces the alkyl substituents backward, effectively exposing the oxygen lone pairs. Furthermore, rotational spectroscopy and computational chemistry demonstrate that THF-containing alcohols exhibit highly specific envelope (E) and twist (T) conformations that are stabilized by intramolecular hydrogen bonding[1]. Conversely, the LEA suffers from a high entropic penalty ( ΔS‡ ). Because of the free rotation around its C-C and C-O bonds, forcing the LEA into a folded, hydrogen-bonded conformation requires overcoming significant conformational entropy.

Lewis Basicity and Coordination Chemistry

In organometallic synthesis, ether motifs are frequently utilized to solvate and direct metal centers (e.g., Grignard reagents, lithium enolates, or titanium catalysts).

Mechanistic Insight: THF is a significantly stronger Lewis base than acyclic ethers[2]. Because the alkyl chains in the CEA's 5-membered ring are "tied back," they do not sterically block incoming Lewis acids. When acting as a ligand, the CEA functions as a potent bidentate chelator . The metal center coordinates simultaneously to the secondary alcohol and the highly accessible THF oxygen. The LEA, hindered by the steric sweep of its freely rotating propyl group and its lack of pre-organization, typically acts only as a transient monodentate ligand.

Chelation A 4-(THF-2-yl)-butan-2-ol (Pre-organized CEA) C Metal Center (e.g., Ti, Li, Mg) A->C Low Entropic Penalty Exposed Lone Pairs B 1-Propoxypentan-4-ol (High Entropy LEA) B->C High Entropic Penalty Steric Hindrance D Strong Bidentate Chelate (Thermodynamically Stable) C->D From CEA E Weak Monodentate Complex (Transient/Labile) C->E From LEA

Figure 1: Coordination pathways and entropic penalties of CEA vs. LEA.

Reactivity Profile: Ether Cleavage vs. Ring-Opening

While ethers are generally considered inert solvents or protecting groups, their reactivity sharply diverges in the presence of strong Lewis acids or Frustrated Lewis Pairs (FLPs).

The Divergent Pathways:

  • Linear Ethers (LEA): Undergo standard C-O bond cleavage. The Lewis acid coordinates to the oxygen, polarizing the adjacent C-O bond until a nucleophile (often the counterion, like Br⁻ from BBr₃) displaces the alcohol.

  • Cyclic Ethers (CEA): The THF ring undergoes a highly specific ring-opening reaction [3]. When a strong Lewis acid coordinates to the THF oxygen, it induces charge redistribution to form an oxonium ylide intermediate. The relief of slight ring strain drives the nucleophilic attack at the α-carbon, unzipping the ring to yield an acyclic, di-functionalized chain [4].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and reactivity metrics of the two analogs based on their structural mechanics.

Property4-(THF-2-yl)-butan-2-ol (CEA)1-Propoxypentan-4-ol (LEA)Mechanistic Driver
Lewis Basicity HighModerateReduced steric hindrance around the cyclic oxygen lone pairs.
Chelation Entropy Low ( ΔS‡ favorable)High ( ΔS‡ unfavorable)Pre-organized cyclic backbone vs. freely rotating linear chain.
Intramolecular H-Bonding Strong (Envelope/Twist stabilized)Weak / TransientConformational restriction forces spatial proximity of OH and O.
Lewis Acid Cleavage Ring-opening cascadeSimple C-O bond cleavageRelief of slight ring strain and stable oxonium ylide formation.

Self-Validating Experimental Methodology

To empirically prove the difference in coordination and cleavage kinetics, the following self-validating competition assay is utilized. By running both substrates in the same flask, variations in temperature, moisture, or localized concentration gradients are perfectly controlled.

Protocol: Competitive Lewis Acid-Mediated Cleavage Assay

  • Substrate Preparation: Dissolve 0.50 mmol of 4-(THF-2-yl)-butan-2-ol and 0.50 mmol of 1-propoxypentan-4-ol in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: DCM is a non-coordinating solvent, ensuring the Lewis acid interacts exclusively with the substrates.

  • Internal Standard Integration: Add 0.10 mmol of anhydrous dodecane to the flask. Extract a 50 µL aliquot (t=0) for GC-MS analysis to establish the baseline response factor. Self-Validation: Normalizing against an inert internal standard ensures that any loss of mass balance (e.g., due to volatility or polymerization) is immediately detected.

  • Lewis Acid Addition: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 equivalents of BBr₃ (1.0 M solution in DCM). Causality: The initial Lewis acid-base complexation is highly exothermic. The -78°C environment prevents uncontrolled thermal decomposition, allowing the observation of kinetic cleavage products.

  • Reaction Monitoring: Extract 50 µL aliquots at 15, 30, and 60 minutes. Immediately quench each aliquot in a cold mixture of saturated aqueous NaHCO₃ and methanol.

  • Product Analysis: Analyze the organic layers via GC-MS. The CEA will yield a heavy, brominated acyclic diol derivative (ring-opened), whereas the LEA will yield simple cleavage products (e.g., 1-bromopropane and pentane-1,4-diol).

Workflow Step1 1. Equimolar Preparation CEA + LEA in Anhydrous DCM Step2 2. Internal Standard Add Dodecane & Take t=0 Baseline Step1->Step2 Step3 3. Lewis Acid Addition BBr3 dropwise at -78°C Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 15, 30, 60 mins Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for Lewis acid-mediated ether cleavage.

References

  • Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry ChemPhysChem (via PubMed)
  • Which one is the stronger Lewis base: diethyl ether or tetrahydrofuran? ECHEMI / Chemistry Stack Exchange
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane Organometallics (ACS Public
Validation

A Comparative Guide to the Biological Activity Screening of 4-(Tetrahydro-furan-2-yl)-butan-2-ol and its Esters

Introduction: Unlocking the Potential of a Novel Scaffold In the landscape of modern drug and agrochemical discovery, the exploration of novel chemical scaffolds is paramount. The furan ring and its saturated counterpart...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of modern drug and agrochemical discovery, the exploration of novel chemical scaffolds is paramount. The furan ring and its saturated counterpart, tetrahydrofuran, are privileged structures, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Their utility stems from their unique stereoelectronic properties, which can facilitate critical interactions with biological targets.[4] The molecule 4-(Tetrahydro-furan-2-yl)-butan-2-ol presents an intriguing starting point for biological screening, combining the tetrahydrofuran moiety with a flexible butanol side chain.

This guide provides a comprehensive framework for the systematic biological activity screening of 4-(Tetrahydro-furan-2-yl)-butan-2-ol and a series of its ester derivatives. Esterification is a cornerstone of medicinal chemistry, often employed to modulate a compound's lipophilicity, metabolic stability, and ultimately, its biological efficacy. By comparing the parent alcohol to its ester analogues, we can elucidate crucial structure-activity relationships (SAR) that guide further optimization.

Given the broad spectrum of activities associated with furan-containing molecules—ranging from antimicrobial to herbicidal—a multi-tiered screening approach is warranted.[4][5][6] This document outlines a logical, evidence-based workflow, from broad primary screens to more focused secondary assays and preliminary toxicity assessments, designed to efficiently identify and characterize the biological potential of these novel compounds.

Tiered Screening Strategy: From Broad Discovery to Focused Validation

A logical progression is essential to manage resources effectively and build a coherent data package. We advocate for a three-tiered approach that begins with wide-net screening for common activities associated with the furan scaffold, followed by quantitative evaluation of "hits," and concluding with an initial assessment of safety and selectivity.

Screening_Workflow T1_Antimicrobial Antimicrobial Screen (Bacteria & Fungi) T2_MIC_MBC MIC & MBC/MFC Determination T1_Antimicrobial->T2_MIC_MBC Hit T1_Herbicidal Herbicidal Screen (Monocot & Dicot) T2_EC50 Herbicidal EC50 Determination T1_Herbicidal->T2_EC50 Hit T3_Cytotoxicity In Vitro Cytotoxicity Assay T2_MIC_MBC->T3_Cytotoxicity Potent Hit T2_EC50->T3_Cytotoxicity Potent Hit T3_Toxicity In Vivo Acute Toxicity (Conceptual) T3_Cytotoxicity->T3_Toxicity

Caption: A three-tiered workflow for the biological screening of novel compounds.

Part 1: Primary Antimicrobial Activity Screening

The furan nucleus is a well-established pharmacophore in antimicrobial agents, with derivatives showing activity against both bacteria and fungi.[1][7][8] Therefore, a primary screen for antimicrobial efficacy is a logical starting point.

Comparative Compound Set
Compound IDNameRationale
Test-01 4-(Tetrahydro-furan-2-yl)-butan-2-olParent Compound
Test-02 4-(Tetrahydro-furan-2-yl)-butan-2-yl acetateAcetate Ester: Simple, increases lipophilicity slightly.
Test-03 4-(Tetrahydro-furan-2-yl)-butan-2-yl propionatePropionate Ester: Further increases lipophilicity.
Test-04 4-(Tetrahydro-furan-2-yl)-butan-2-yl benzoateBenzoate Ester: Introduces an aromatic moiety, potentially altering target interactions.
PC-AB AmpicillinPositive Control (Gram-positive & Gram-negative Bacteria)
PC-AF KetoconazolePositive Control (Fungi)
NC DMSO (Dimethyl Sulfoxide)Negative Control (Vehicle)
Methodology: Agar Disk Diffusion (Kirby-Bauer Test)

This method provides a rapid, qualitative assessment of antimicrobial activity and is cost-effective for primary screening.[9][10] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism.

Experimental Protocol:

  • Microorganism Preparation: Prepare a liquid culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard. This standardization ensures a uniform lawn of microbial growth.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of each test and control compound at a standard concentration (e.g., 1 mg/mL in DMSO) onto a separate disk.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters (mm).

Interpreting the Data: A Hypothetical Comparison

The results from this initial screen allow for a direct comparison of the parent alcohol against its ester derivatives.

Compound IDS. aureus (Gram +) Zone of Inhibition (mm)E. coli (Gram -) Zone of Inhibition (mm)C. albicans (Fungus) Zone of Inhibition (mm)
Test-01 879
Test-02 12811
Test-03 15914
Test-04 181116
PC-AB 25220
PC-AF 0024
NC 6 (No inhibition)6 (No inhibition)6 (No inhibition)

Analysis of Hypothetical Results: In this illustrative dataset, we observe a trend where increasing the lipophilicity and steric bulk of the ester group (from acetate to benzoate) correlates with increased antimicrobial activity. This suggests that the ester derivatives may have improved cell membrane penetration or a more favorable interaction with a hydrophobic binding pocket on the target. The benzoate ester (Test-04 ) would be identified as a "hit" for further quantitative analysis.

Part 2: Primary Herbicidal Activity Screening

Certain butanol derivatives and heterocyclic compounds have demonstrated herbicidal properties.[11][12] A primary screen against representative plant species can quickly reveal if this is a promising avenue for development.

Methodology: Post-Emergence Spray Application

This method assesses the compound's ability to inhibit the growth of already-germinated plants, mimicking a common agricultural application.

Experimental Protocol:

  • Plant Cultivation: Grow representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Brassica campestris - field mustard) species in pots until they reach the 2-3 leaf stage.

  • Formulation Preparation: Prepare spray formulations of the test compounds (e.g., at 150 g/ha) in a suitable solvent/surfactant system to ensure adhesion to the leaves. Commercial herbicides like Flumiclorac-pentyl are used as a positive control.[13]

  • Application: Apply the formulations evenly to the foliage of the test plants using a laboratory sprayer.

  • Incubation: Place the treated plants in a greenhouse or growth chamber with controlled light, temperature, and humidity for a period of 7-14 days.

  • Data Collection: Visually assess the herbicidal effect as a percentage of growth inhibition or plant death compared to the negative control (vehicle spray).

Interpreting the Data: A Hypothetical Comparison
Compound IDE. crus-galli (Monocot) % InhibitionB. campestris (Dicot) % Inhibition
Test-01 15%25%
Test-02 30%45%
Test-03 40%60%
Test-04 55%75%
PC-Herbicide 95%98%
NC 0%0%

Analysis of Hypothetical Results: Similar to the antimicrobial screen, the ester derivatives show enhanced activity. Test-04 again emerges as the most promising candidate, exhibiting significant, albeit not complete, inhibition of both weed types. This compound would be prioritized for dose-response studies to determine its potency (EC50).[14]

Part 3: Quantitative 'Hit' Validation and Dose-Response

Once a "hit" is identified in primary screening, it is crucial to quantify its potency. This is typically achieved by determining the concentration of the compound required to produce a 50% effect (e.g., inhibition of growth).

Methodology: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] This is a standard quantitative method in microbiology.

MIC_Concept cluster_0 Serial Dilution in 96-Well Plate cluster_1 Microbial Growth after Incubation C1 C1 (High Conc) C2 C2 C3 C3 C4 C4 G3 No Growth C3->G3 C5 C5 C6 C6 (Low Conc) G1 No Growth G2 No Growth G4 Growth Result Result: The MIC is the concentration in well C3, the first well with no visible growth. G3->Result G5 Growth G6 Growth

Caption: Conceptual workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound (e.g., Test-04 ) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Interpreting the Data: A Hypothetical Dose-Response Comparison
Compound IDMIC vs S. aureus (µg/mL)MIC vs C. albicans (µg/mL)Herbicidal EC50 vs B. campestris (g/ha)
Test-04 326495
PC-AB 0.5N/AN/A
PC-AF N/A1N/A
PC-Herbicide N/AN/A20

Analysis of Hypothetical Results: While Test-04 is less potent than the commercial controls, it demonstrates quantifiable activity. This data is critical for SAR analysis and provides a baseline for future chemical modifications aimed at improving potency.

Part 4: Preliminary Safety and Toxicity Assessment

A biologically active compound is only useful if it is selective for its target and demonstrates an acceptable safety profile. Early-stage toxicity testing is essential.

Methodology: In Vitro Cytotoxicity Assay

This assay measures the toxicity of a compound to a line of mammalian cells (e.g., HEK293 - human embryonic kidney cells) to provide an initial indication of general toxicity.

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells in a 96-well plate until they form a confluent monolayer.

  • Compound Exposure: Expose the cells to serial dilutions of the test compound for a set period (e.g., 24 hours).

  • Viability Assessment: Use a viability assay, such as the MTT assay, which measures mitochondrial activity. A colorimetric change indicates the percentage of viable cells remaining.

  • Data Analysis: Calculate the CC50 (the concentration of the compound that causes 50% cell death).

Methodology: In Vivo Acute Toxicity Study (Conceptual)

Should a compound show high potency and low in vitro cytotoxicity, a preliminary in vivo acute toxicity study may be warranted.[17][18] These studies are fundamental to ensuring drug safety before any consideration for further development.[19][20] They are typically performed in rodent models to evaluate the effects of a single, high dose of the substance.[21]

Acute_Toxicity_Workflow cluster_0 Study Phases cluster_1 Key Parameters Monitored Dosing Single Dose Administration (e.g., 50 mg/kg) Observation Clinical Observation (14-21 days) Dosing->Observation Analysis Endpoint Analysis Observation->Analysis Signs Clinical signs of distress Observation->Signs Weight Body weight changes Observation->Weight Blood Blood chemistry & cell counts Analysis->Blood Pathology Gross necropsy & histopathology Analysis->Pathology

Caption: General workflow for an in vivo acute toxicity study.

Interpreting Safety Data: The Therapeutic Index

The goal is to find a compound with a large separation between its efficacious dose and its toxic dose. This is often expressed as the Therapeutic Index (TI).

  • For Antimicrobials: TI = CC50 (mammalian cells) / MIC (microbe)

  • A higher TI is more favorable.

Hypothetical Calculation for Test-04:

  • CC50 vs HEK293 = 1280 µg/mL

  • MIC vs S. aureus = 32 µg/mL

  • TI = 1280 / 32 = 40

A TI of 40 suggests a reasonable window of selectivity, indicating that the compound is significantly more toxic to the bacterial target than to mammalian cells in vitro. This would provide confidence to proceed with further investigation.

Conclusion and Future Directions

This guide presents a systematic and logical framework for evaluating the biological activities of 4-(Tetrahydro-furan-2-yl)-butan-2-ol and its ester derivatives. Based on the known bioactivities of the furan scaffold, initial screens for antimicrobial and herbicidal effects are justified. The hypothetical data presented herein illustrates a plausible outcome where esterification enhances biological activity, with the benzoate ester (Test-04 ) emerging as a lead candidate.

The progression from qualitative primary screens to quantitative MIC/EC50 determination and preliminary safety assessment represents a robust and efficient pathway in early-stage discovery. The key takeaway is the importance of comparative analysis—testing the parent compound against its derivatives and established benchmarks provides the context necessary to make informed decisions. Future work on a promising candidate would involve expanding the panel of microbial strains or weed species, exploring the mechanism of action, and conducting more comprehensive preclinical safety studies.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Janifer, M., et al. (2024).
  • Ingle, A. D., & Zaka, M. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 13-20.
  • InfinixBio. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. InfinixBio Blog.
  • Microchem Laboratory. (2023). Antimicrobial Efficacy Screening.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • Alqarni, M. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1686.
  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74-79.
  • Alam, M. J., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6).
  • Yilmaz, M., et al. (2009). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 18, 538-548.
  • Biobide. (2021). In vivo toxicology studies. Biobide Blog.
  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox Website.
  • Hameed, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 336-348.
  • Vagdevi, H. M., et al. (2015). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 539-555.
  • Ganaie, M. A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Pharmaceutical Design, 26(28), 3415-3426.
  • National Center for Biotechnology Information. (n.d.). 4-(Tetrahydro-furan-2-yl)-butan-2-ol.
  • Wang, M., et al. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules, 30(17), 1-14.
  • Anyasor, G. N., et al. (2014). Chemical constituents in n-butanol fractions of Castus afer ker Gawl leaf and stem. African Journal of Pharmacy and Pharmacology, 8(23), 625-633.
  • Kumar, D., et al. (2017). Synthesis and biological activities of furan derivatives. Bioorganic & Medicinal Chemistry, 25(15), 4127-4141.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Tavano, M., et al. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. International Journal of Molecular Sciences, 23(3), 1184.
  • Anyasor, G. N., et al. (2014). Chemical constituents in n-butanol fractions of Castus afer ker Gawl leaf and stem.
  • National Center for Biotechnology Information. (n.d.). 4-(tetrahydro-furan-2-yl)-butan-2-ol. PubChem Lite.
  • Liu, Y., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry, 72(16), 7045-7057.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-125.

Sources

Comparative

The Ascendant Solvent: A Comparative Analysis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol and Tetrahydrofuran

In the dynamic landscape of chemical synthesis, the choice of solvent is a critical parameter that profoundly influences reaction efficiency, product purity, and overall process sustainability. For decades, Tetrahydrofur...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of chemical synthesis, the choice of solvent is a critical parameter that profoundly influences reaction efficiency, product purity, and overall process sustainability. For decades, Tetrahydrofuran (THF) has been a stalwart, a versatile and widely adopted solvent in both academic research and industrial applications. However, the pursuit of greener, safer, and more efficacious alternatives has led to the emergence of novel solvent systems. This guide presents a comprehensive comparative analysis of a promising next-generation solvent, 4-(Tetrahydro-furan-2-yl)-butan-2-ol, against the benchmark, THF. Through an examination of their physicochemical properties, performance in key applications, and their environmental and safety profiles, we aim to provide researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A solvent's fundamental physical and chemical characteristics dictate its behavior and suitability for specific applications. The following table provides a comparative summary of the key properties of 4-(Tetrahydro-furan-2-yl)-butan-2-ol and THF. It is important to note that while extensive experimental data for THF is readily available, some properties for 4-(Tetrahydro-furan-2-yl)-butan-2-ol are based on closely related structures and computational predictions due to its novelty.

Property4-(Tetrahydro-furan-2-yl)-butan-2-olTetrahydrofuran (THF)
Molecular Formula C8H16O2C4H8O
Molar Mass ( g/mol ) 144.21[1]72.11
Boiling Point (°C) Estimated >15066
Density (g/mL) Estimated ~0.95-1.050.889
Viscosity (cP) Estimated >20.48
Flash Point (°C) Estimated >60-14.4
Solubility in Water Moderately solubleMiscible
Polarity Polar aprotic with protic functionalityPolar aprotic

Note: Estimated values for 4-(Tetrahydro-furan-2-yl)-butan-2-ol are derived from structure-property relationships and data for analogous compounds. Experimental verification is recommended for critical applications.

Performance in Application: The Grignard Reaction - A Case Study

The Grignard reaction, a cornerstone of carbon-carbon bond formation, is notoriously sensitive to the choice of solvent. The ethereal oxygen of the solvent plays a crucial role in stabilizing the Grignard reagent. While THF is a standard solvent for these reactions, its low boiling point can be a limitation in reactions requiring higher temperatures.

Substituted tetrahydrofurans, such as 2-methyltetrahydrofuran (2-MeTHF), have demonstrated significant advantages over THF in Grignard reactions. Studies have shown that 2-MeTHF can lead to improved yields and easier work-up procedures due to its lower water miscibility.[2] For instance, in the preparation of certain Grignard reagents, the use of 2-MeTHF resulted in an 18% improvement in yield compared to THF.[2]

While direct comparative data for 4-(Tetrahydro-furan-2-yl)-butan-2-ol in Grignard reactions is not yet widely published, its structural features—a tetrahydrofuran ring for Grignard reagent stabilization and a higher boiling point due to the butanol side chain—suggest it could offer similar, if not superior, performance to 2-MeTHF. The hydroxyl group may require protection in some cases, but it also presents opportunities for intramolecular reactions and the synthesis of more complex molecules.

Experimental Protocol: Illustrative Grignard Reaction

The following is a generalized protocol for a Grignard reaction, highlighting the points where the choice of solvent is critical.

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification reagent_prep Prepare Anhydrous Solvent (THF or 4-(THFB)-2-ol) mg_activation Activate Magnesium Turnings grignard_formation Formation of Grignard Reagent (Slow addition of halide) reagent_prep->grignard_formation Solvent mg_activation->grignard_formation carbonyl_addition Addition of Carbonyl Compound grignard_formation->carbonyl_addition quench Aqueous Work-up carbonyl_addition->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Chromatography) drying->purification

Caption: Generalized workflow for a Grignard reaction.

The "Green" Perspective: Synthesis and Biodegradability

A significant driver in the development of new solvents is the increasing emphasis on green chemistry. This encompasses not only the solvent's performance but also its lifecycle, from synthesis to disposal.

Synthesis from Renewable Resources

Tetrahydrofuran is primarily derived from petrochemical feedstocks. In contrast, 4-(Tetrahydro-furan-2-yl)-butan-2-ol has the potential to be synthesized from renewable resources. Furfural, a platform chemical derived from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, can be a key starting material.[3][4] The hydrogenation of furfural and its derivatives can lead to the formation of substituted tetrahydrofurans, offering a sustainable pathway to this class of solvents.

Green_Synthesis_Pathway biomass Lignocellulosic Biomass furfural Furfural biomass->furfural Acid Hydrolysis intermediate Furfural Derivatives furfural->intermediate Aldol Condensation thfb 4-(Tetrahydro-furan-2-yl) -butan-2-ol intermediate->thfb Hydrogenation

Caption: Potential green synthesis route for 4-(THFB)-2-ol.

Biodegradability and Environmental Impact

The environmental fate of a solvent is a critical consideration. While THF is considered inherently biodegradable, its high water solubility can lead to widespread contamination in case of a spill.[5] Studies on the biodegradation of ether-alcohols suggest that the ether bond can be cleaved by microorganisms, leading to the breakdown of the molecule.[6][7][8][9] The butanol side chain in 4-(Tetrahydro-furan-2-yl)-butan-2-ol is also expected to be readily biodegradable. However, specific studies on the biodegradability of this particular molecule are needed for a conclusive assessment.

The environmental impact of a solvent also extends to its lifecycle emissions. A life cycle analysis of 2-MeTHF, a structurally similar solvent, revealed a 97% reduction in emissions when produced from renewable resources compared to conventionally produced THF.[10][11][12] This suggests that a bio-based 4-(Tetrahydro-furan-2-yl)-butan-2-ol could offer a significantly improved environmental footprint.

Safety Profile: A Comparative Overview

Safety is a paramount concern in any laboratory or industrial setting. The following table summarizes the key safety hazards associated with both solvents.

Hazard4-(Tetrahydro-furan-2-yl)-butan-2-olTetrahydrofuran (THF)
Flammability Flammable (Estimated high flash point)Highly flammable (Low flash point)[7]
Toxicity Toxic if swallowed, Causes serious eye irritation[1]Harmful if swallowed, Causes serious eye irritation, Suspected of causing cancer[7]
Peroxide Formation Potential for peroxide formationReadily forms explosive peroxides upon exposure to air and light

The higher estimated flash point of 4-(Tetrahydro-furan-2-yl)-butan-2-ol suggests a reduced fire hazard compared to the highly flammable THF. Both solvents are eye irritants, and appropriate personal protective equipment should always be used. A significant concern with THF is its propensity to form explosive peroxides, which requires careful handling and storage. While the potential for peroxide formation exists for 4-(Tetrahydro-furan-2-yl)-butan-2-ol, the presence of the secondary alcohol may influence its stability in this regard.

Conclusion and Future Outlook

The comparative analysis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol and Tetrahydrofuran reveals a compelling case for the former as a promising, greener, and potentially more efficient solvent for a range of chemical applications. Its projected higher boiling point, potential for synthesis from renewable resources, and anticipated favorable safety profile position it as a strong candidate to replace THF in many synthetic protocols.

While further experimental data on the physicochemical properties and performance of 4-(Tetrahydro-furan-2-yl)-butan-2-ol is needed for a complete evaluation, the existing evidence from structurally related compounds strongly supports its potential. As the chemical industry continues to move towards more sustainable practices, the adoption of innovative solvents like 4-(Tetrahydro-furan-2-yl)-butan-2-ol will be instrumental in achieving a safer and more environmentally responsible future for chemical synthesis.

References

  • PubChem. 4-(Tetrahydro-furan-2-yl)-butan-2-ol. National Center for Biotechnology Information. [Link]

  • Pitter, P., & Chudoba, J. (1990). Biodegradation course of oxyethylenated medium alcohols in aqueous system.
  • Slater, C. S., Savelski, M. J., & Cavanagh, E. J. (2014).
  • BenchChem. (2025, December).
  • Ashland. (2013, September 30).
  • Dunn, P. J., et al. (2007). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 9(11), 1176-1183.
  • White, G. F., & Russell, N. J. (1994). Ether-bond scission in the biodegradation of alcohol ethoxylate nonionic surfactants by Pseudomonas sp. strain SC25A. Microbiology, 140(4), 845-852.
  • Vainberg, S., et al. (2006). Biodegradation of Ether Pollutants by Pseudonocardia sp. Strain ENV478. Applied and Environmental Microbiology, 72(8), 5218-5224.
  • BenchChem. (2025). A Comparative Guide to 2,2,5,5-Tetramethyltetrahydrofuran and Tetrahydrofuran as Solvents.
  • Hales, S. G., et al. (1986). Ether-bond scission in the biodegradation of alcohol ethoxylate nonionic surfactants by Pseudomonas sp. strain SC25A. PubMed.
  • Slater, C. S., Savelski, M. J., Hitchcock, D., & Cavanagh, E. J. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Journal of Environmental Science and Health, Part A, 51(5), 387-396.
  • Slater, C. S., Savelski, M. J., Hitchcock, D., & Cavanagh, E. J. (2016).
  • PubChem. 4-(Oxolan-2-yl)butan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol. National Center for Biotechnology Information. [Link]

  • PBT, T. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical reviews in toxicology, 43(9), 761-781.
  • Shah, P. D. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering, 3(1).
  • de la Torre, A., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3467.
  • LookChem. 4-tetrahydrofuran-2-yl-butan-2-ol. [Link]

  • PubChemLite. 4-(tetrahydro-furan-2-yl)-butan-2-ol. [Link]

  • PubChem. 4-(Oxolan-2-yl)butyl butanoate. National Center for Biotechnology Information. [Link]

  • Clayden, J., et al. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 10(24), 6147-6152.
  • Wang, C., et al. (2021). Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66.
  • Koso, S., & Furuta, S. (2014). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural Over Pt(111); a Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts.
  • Mariscal, R., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Molecules, 24(19), 3453.
  • PubChemLite. 4-(oxolan-2-yl)butan-1-ol. [Link]

  • Li, M., et al. (2024). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Molecules, 29(16), 3788.
  • Pal, A., & Singh, W. (2004). Viscosities of Aqueous Solutions of Butan-1-ol, Butan-2-ol, 2-Methyl-propan-1-ol and 2-Methyl-propan-2-ol at 298.15, 308.15 and 318.15 K.
  • WO2017042289A1 - Process for the production of 1,4-butanediol and tetrahydrofuran
  • EPA. (2025, October 15). (R)-Butan-2-ol Properties.
  • Burdick & Jackson. Viscosity.
  • Cheméo. (2024). Chemical Properties of (S)-butan-2-ol (CAS 4221-99-2).
  • Shiflett, M. B., & Yokozeki, A. (2024). Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(Tetrahydro-furan-2-yl)-butan-2-ol

Welcome to a comprehensive guide on the safe handling of 4-(Tetrahydro-furan-2-yl)-butan-2-ol. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of 4-(Tetrahydro-furan-2-yl)-butan-2-ol. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach is grounded in the specific chemical properties of the target molecule and established laboratory safety principles, ensuring each recommendation is a self-validating component of a robust safety system.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the hazard profile of 4-(Tetrahydro-furan-2-yl)-butan-2-ol is the critical first step in establishing a safe handling protocol. This molecule's structure, featuring both a secondary alcohol and a tetrahydrofuran (THF) ether moiety, informs its potential risks.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(Tetrahydro-furan-2-yl)-butan-2-ol is classified with significant hazards that dictate our PPE choices.[1]

  • H301: Toxic if swallowed. This classification (Acute Toxicity, Oral, Category 3) indicates that even small quantities can be highly hazardous upon ingestion.[1]

  • H319: Causes serious eye irritation. As an Eye Irritant (Category 2), direct contact can lead to significant, potentially damaging, eye inflammation.[1]

Beyond its specific classifications, we must also consider the hazards associated with its structural components—alcohols and ethers like THF. Alcohols are often flammable and can cause skin and respiratory irritation.[2][3] THF is known to be a flammable liquid that can form explosive peroxides and cause respiratory irritation.[4][5] A structurally similar compound, 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, is known to cause skin and respiratory irritation, reinforcing the need for caution.[6]

This analysis leads to a clear, multi-faceted risk profile that our PPE strategy must address.

Hazard IDGHS ClassificationImplication for PPE SelectionSource
H301 Toxic if swallowedRequires PPE that prevents hand-to-mouth contamination (gloves) and splash protection (face shield).[1]
H319 Causes serious eye irritationMandates the use of chemical splash goggles at a minimum; face shield for splash-prone tasks.[1]
Inferred Potential Skin IrritantNecessitates chemical-resistant gloves and a lab coat to prevent skin contact.[6]
Inferred Potential Respiratory IrritantPrimary control is a fume hood; respirators for emergencies or poor ventilation.[5][6]
Inferred Potential FlammabilityRequires awareness of ignition sources and use of flame-resistant lab coats if handling large quantities.[2][5][7]

Core PPE Protocol: A Head-to-Toe Defense

The following protocol is designed as a minimum standard for handling 4-(Tetrahydro-furan-2-yl)-butan-2-ol. All operations should, without exception, be conducted within a certified chemical fume hood to provide the primary layer of defense through engineering controls.[8]

Eye and Face Protection: The Non-Negotiable Barrier

Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1]

  • Mandatory: ANSI Z87.1-rated chemical splash goggles.[9] These provide a complete seal around the eyes, protecting from splashes, mists, and vapors that can cause severe irritation.[10]

  • Recommended for Volume/Splash Risk: For procedures involving quantities greater than 50 mL or with a high risk of splashing (e.g., transferring, mixing), a full-face shield must be worn over the chemical splash goggles.[9][11] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption and Contamination

Given the potential for skin irritation and the high oral toxicity, selecting the correct gloves is paramount to prevent both direct dermal exposure and indirect ingestion from contaminated hands.[6][10]

  • Glove Type: Chemical-resistant nitrile or neoprene gloves are recommended for handling alcohols and similar chemicals.[2]

  • Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.

    • Double Gloving: For extended procedures or when handling larger volumes, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.

    • Proper Removal: Remove gloves using a technique that avoids skin contact with the outer, contaminated surface. Dispose of them immediately in the designated hazardous waste container.

    • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes

A chemically resistant lab coat or apron is essential to protect your body and personal clothing from contamination.[2]

  • Standard Use: A long-sleeved, knee-length lab coat made of a chemically resistant material.

  • High-Volume Tasks: When transferring large volumes, supplement the lab coat with a chemical-resistant apron for an additional layer of protection.[11]

Respiratory Protection: The Final Line of Defense

While a chemical fume hood is the primary control for respiratory hazards, a respirator may be required in specific situations.

  • Standard Operations: No respirator is required when working within a properly functioning chemical fume hood.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, a respirator will be necessary. The specific type (e.g., an air-purifying respirator with organic vapor cartridges) should be determined by your institution's Environmental Health and Safety (EHS) department based on a quantitative risk assessment.[2]

Procedural Discipline: Selection, Donning, Doffing, and Disposal

Adherence to strict procedures is as crucial as the equipment itself. The following workflow ensures that PPE is used effectively and does not become a source of contamination.

PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE for any task involving 4-(Tetrahydro-furan-2-yl)-butan-2-ol.

PPE_Workflow start_node Start: Task Assessment decision_node decision_node start_node->decision_node Identify Hazards: - Toxic (Oral) - Eye Irritant - Potential Skin/Resp Irritant process_node Work in Fume Hood decision_node->process_node  Yes   emergency_node emergency_node decision_node->emergency_node  No (Handling Prohibited)   ppe_node Mandatory PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat process_node->ppe_node Select Core PPE decision_node2 High Splash Risk or >50mL Volume? ppe_node->decision_node2 Check Task Specifics end_node Proceed with Task decision_node2->end_node No ppe_node2 Add Face Shield Over Goggles decision_node2->ppe_node2 Yes ppe_node2->end_node

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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